Ns/-Carboxymethyl-L-lysine
Description
Historical Context of Advanced Glycation End Product (AGE) Discovery and Significance
The journey of AGE research began in 1912 when French chemist Louis-Camille Maillard first described the non-enzymatic browning reaction between amino acids and reducing sugars. nih.govcambridge.org Initially observed in food chemistry, this "Maillard reaction" was later found to occur within the human body. nih.gov A pivotal moment came in 1968 with the discovery of glycated hemoglobin (HbA1c) in diabetic patients, highlighting the in vivo relevance of these reactions. nih.govcambridge.org This discovery paved the way for understanding that AGEs are not merely inert byproducts but are actively involved in cellular and tissue damage. jst.go.jp Over time, the accumulation of AGEs has been linked to the pathogenesis of numerous age-related chronic diseases, including diabetes, cardiovascular disease, and neurodegenerative disorders. mdpi.comuchile.cl
AGEs exert their detrimental effects through several mechanisms. They can form cross-links between proteins, altering their structure and function. ahajournals.org They also generate reactive oxygen species (ROS), leading to oxidative stress, and can bind to specific cell surface receptors, such as the Receptor for Advanced Glycation End Products (RAGE), triggering inflammatory responses. mdpi.comahajournals.orgwikipedia.org
Nε-Carboxymethyl-L-lysine as a Dominant and Widely Studied Advanced Glycation End Product
The significance of CML is further underscored by its role as a major immunological epitope, meaning it is a primary target for antibodies generated against AGE-modified proteins. acs.orgacs.org This immunological reactivity has been crucial in developing assays for CML detection and has facilitated research into its pathological roles. acs.org
The formation of CML can be influenced by the type of sugar involved, with studies showing that ribose can generate CML more rapidly than glucose. rsc.org The process is also affected by heating methods, with microwave heating significantly promoting CML formation in saccharide-lysine model systems. mdpi.com
Table 1: Factors Influencing CML Formation
| Factor | Description |
| Sugar Type | Different reducing sugars exhibit varying reactivity in forming CML. For instance, lactose (B1674315) has been shown to produce higher levels of CML compared to glucose and sucrose (B13894) in model systems. researchgate.netmdpi.com |
| Heating Method | Thermal processing, such as microwave heating, significantly accelerates the Maillard reaction and, consequently, the formation of CML. mdpi.com |
| Temperature | Higher temperatures during food processing or cooking lead to increased CML formation. mdpi.com |
| Presence of Oxygen | As a glycoxidation product, the formation of CML requires oxidative reactions. nih.gov |
Overview of Nε-Carboxymethyl-L-lysine's Involvement in Biological Systems and Pathological Processes (Research Scope)
CML's impact on biological systems is extensive and multifaceted. Its accumulation is associated with the natural aging process and is accelerated in various disease states, particularly those characterized by hyperglycemia and oxidative stress. nih.govrsc.org
Table 2: Pathological Conditions Associated with CML Accumulation
| Disease Category | Specific Conditions | Role of CML |
| Metabolic Diseases | Type 2 Diabetes | CML levels are elevated and contribute to diabetic complications such as nephropathy, retinopathy, and neuropathy. mdpi.combuckinstitute.orgresearchgate.net It can impair the function of low-density lipoprotein (LDL) and contribute to dyslipidemia. nih.gov |
| Cardiovascular Diseases | Atherosclerosis | CML promotes the uptake of lipids by macrophages, leading to foam cell formation and the acceleration of atherosclerosis. wjgnet.comnih.gov It also contributes to arterial stiffening. nih.gov |
| Neurodegenerative Diseases | Alzheimer's Disease, Parkinson's Disease | CML is found in amyloid plaques and is associated with neuronal damage and cognitive decline. buckinstitute.orgresearchgate.net It is also linked to a familial form of Parkinson's disease. buckinstitute.org |
| Cancer | Osteosarcoma, Chondrosarcoma | CML has been shown to promote metastasis and cancer stemness in certain types of cancer. nih.govresearchgate.net |
| Renal Diseases | Chronic Kidney Disease | Inefficient clearance of CML and other AGEs contributes to vascular damage in patients with renal failure. nih.gov |
CML exerts its pathogenic effects primarily through its interaction with the RAGE receptor. ahajournals.orgwikipedia.org This binding triggers a cascade of intracellular signaling pathways, including the activation of MAPKs and the transcription factor NF-κB, which in turn promotes inflammation, oxidative stress, and cellular damage. ahajournals.orgcaymanchem.com In addition to RAGE, CML can also bind to other receptors like CD36, further contributing to processes like lipid uptake in macrophages. nih.gov
Current Research Trajectories and Unanswered Questions Regarding Nε-Carboxymethyl-L-lysine Biology
Current research on CML is focused on several key areas. A major trajectory involves elucidating the precise molecular mechanisms by which CML contributes to the progression of various diseases. This includes a deeper investigation into the signaling pathways activated by the CML-RAGE interaction and the identification of downstream targets.
Another significant area of research is the development of analytical methods for the sensitive and accurate quantification of CML in biological samples and food. uchile.clrsc.orgresearchgate.netnih.govitjfs.com These methods are crucial for establishing CML as a reliable biomarker for disease risk and progression.
Despite considerable progress, several unanswered questions remain:
What are the full range of cellular receptors for CML and their respective contributions to pathology?
How does the body's detoxification system handle CML, and can this process be enhanced therapeutically?
What is the precise causal relationship between dietary CML intake and the risk of chronic diseases? tandfonline.com
Can targeting the CML-RAGE axis prove to be an effective therapeutic strategy for a wide range of diseases?
Future research will likely focus on answering these questions, with the ultimate goal of developing interventions to mitigate the harmful effects of CML and other AGEs. This includes the exploration of natural and synthetic compounds that can inhibit CML formation or block its interaction with its receptors.
Structure
3D Structure
Properties
IUPAC Name |
2-amino-6-(carboxymethylamino)hexanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O4/c9-6(8(13)14)3-1-2-4-10-5-7(11)12/h6,10H,1-5,9H2,(H,11,12)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUXSIDPKKIEIMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCNCC(=O)O)CC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanisms of Nε Carboxymethyl L Lysine Formation in Biological and Model Systems
Maillard Reaction Pathways Leading to Nε-Carboxymethyl-L-lysine
The Maillard reaction, a non-enzymatic reaction between reducing sugars and the amino groups of proteins, is a principal route for CML formation. nih.govfrontiersin.org This reaction progresses through several stages, ultimately leading to a diverse array of advanced glycation end products, including CML.
Formation from Amadori Rearrangement Products through Glycoxidation
The initial phase of the Maillard reaction involves the condensation of a reducing sugar with a free amino group, typically from a lysine (B10760008) residue in a protein, to form a Schiff base. This unstable intermediate undergoes an Amadori rearrangement to form a more stable ketoamine adduct, known as an Amadori product. nih.govtandfonline.com The subsequent oxidative degradation of this Amadori product, a process termed glycoxidation, is a key pathway to CML formation. springernature.comfrontiersin.org This oxidative cleavage can be catalyzed by transition metal ions and results in the generation of CML and other products. tandfonline.comresearchgate.net The conversion of the Amadori intermediate to CML is a critical step in the maturation of AGEs. researchgate.net
Role of Dicarbonyl Compounds (e.g., Glyoxal (B1671930), Methylglyoxal) as Precursors
Highly reactive dicarbonyl compounds, such as glyoxal and methylglyoxal (B44143), are significant precursors in the formation of CML. frontiersin.orgportlandpress.com These intermediates can be generated through various pathways, including the degradation of Amadori products and the auto-oxidation of sugars. nih.govdfg.de
Glyoxal and methylglyoxal can be formed directly from the degradation of reducing sugars. csic.esnih.gov This process can occur through both oxidative and non-oxidative pathways. For instance, glucose can degrade to form these dicarbonyls, and this degradation is enhanced in the presence of proteins. nih.gov Ribose, a highly reactive reducing sugar, has been shown to be a potent generator of glyoxal through auto-oxidation and oxidative cleavage, leading to rapid CML formation. rsc.orgnih.gov The type of sugar influences the rate of CML formation, with some studies indicating that lactose (B1674315) leads to higher CML levels compared to glucose. mdpi.com
Table 1: Formation of CML from Different Saccharides This table is interactive. Users can sort the data by clicking on the column headers.
| Saccharide | Relative CML Formation | Reference |
|---|---|---|
| Lactose | Higher than glucose and sucrose (B13894) | mdpi.com |
| Glucose | Intermediate | mdpi.com |
| Sucrose | Lower than lactose and glucose | mdpi.com |
| Ribose | High reactivity, rapid CML formation | rsc.orgnih.gov |
Glyoxal as a Key Intermediate in Nε-Carboxymethyl-L-lysine Synthesis
Contribution of Oxidative Stress to Nε-Carboxymethyl-L-lysine Generation
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, plays a crucial role in the formation of CML. nih.govresearchgate.net In fact, CML is considered a general biomarker of oxidative stress. springernature.com
Involvement of Reactive Oxygen Species (ROS) and Lipid Peroxidation Products
ROS are highly reactive molecules that can damage proteins, lipids, and DNA. ashpublications.orgnih.gov The generation of ROS is a natural byproduct of cellular metabolism, but excessive production can lead to cellular damage. frontiersin.org ROS can directly contribute to CML formation by promoting the oxidation of both carbohydrates and lipids. nih.govspringernature.com For instance, the hydroxyl radical, a potent ROS, can initiate lipid peroxidation, a process that degrades lipids to form various reactive products, including dicarbonyl compounds that can then form CML. frontiersin.orgashpublications.org The link between oxidative stress and CML is further supported by findings that antioxidants can suppress CML generation. nih.gov
Table 2: Key Factors in CML Formation This table is interactive. Users can sort the data by clicking on the column headers.
| Factor | Role in CML Formation | Reference |
|---|---|---|
| Maillard Reaction | Primary pathway involving reducing sugars and proteins | nih.govfrontiersin.org |
| Amadori Products | Intermediates that undergo glycoxidation to form CML | springernature.comfrontiersin.org |
| Glyoxal | Key dicarbonyl precursor that reacts with lysine | frontiersin.orgmdpi.com |
| Methylglyoxal | Dicarbonyl precursor formed from reducing sugars | csic.esnih.gov |
| Oxidative Stress | Promotes the formation of CML precursors | nih.govresearchgate.net |
| Reactive Oxygen Species (ROS) | Drive the oxidation of carbohydrates and lipids | nih.govspringernature.com |
| Lipid Peroxidation | Generates reactive aldehydes that can form CML | frontiersin.orgashpublications.org |
Metal-Catalyzed Oxidation Processes in Nε-Carboxymethyl-L-lysine Formation
The formation of Nε-Carboxymethyl-L-lysine (CML) is significantly influenced by the presence of transition metals, which catalyze the oxidation of carbohydrates and lipids. This process, known as metal-catalyzed oxidation or the autoxidative pathway, is a key mechanism for CML generation. Transition metals like copper (Cu²⁺) and iron (Fe³⁺) are particularly effective catalysts. nih.govnih.gov They facilitate the autoxidation of reducing sugars, leading to the formation of reactive α-dicarbonyl compounds such as glyoxal. researchgate.net These metals can also promote the oxidative cleavage of the Amadori product, an intermediate in the Maillard reaction, to form CML. researchgate.net
The catalytic action of metals often involves the generation of reactive oxygen species (ROS) through Fenton-type reactions. These ROS can then react with Schiff base or Amadori products, causing oxidative degradation that results in CML formation. The process can be initiated by the reduction of the metal ion (e.g., Cu²⁺ to Cu⁺) by a sugar or Amadori product. The reduced metal ion then reacts with molecular oxygen to produce a superoxide (B77818) radical, which can lead to the formation of other potent oxidants like hydrogen peroxide and hydroxyl radicals. This metal-initiated cascade of reactions enhances the rate of CML formation. In fact, CML is considered a glycoxidation product, meaning its formation from glucose requires oxidative reactions. nih.gov It can be formed through the oxidative cleavage of the Amadori product, threulosyl-lysine, and is also a product of the metal-catalyzed oxidation of polyunsaturated fatty acids in the presence of fructose-lysine. nih.gov
Influence of Substrate Availability and Reactivity on Nε-Carboxymethyl-L-lysine Formation
The formation of Nε-Carboxymethyl-L-lysine (CML) is highly dependent on the availability and reactivity of its precursors, primarily reducing sugars and lysine residues within proteins.
Reactivity of Different Reducing Sugars (e.g., Ribose, Glucose, Lactose) with Lysine Residues
The reactivity of reducing sugars in CML formation is linked to their chemical structure, especially their tendency to exist in an open-chain form which contains a reactive carbonyl group. Pentoses like ribose are generally more reactive than hexoses such as glucose because they have a higher proportion of the open-chain form. rsc.orgnih.gov This makes ribose more likely to react with proteins and form CML. rsc.orgnih.gov Studies have shown that ribose generates CML more rapidly than other reducing sugars like glucose. rsc.orgnih.gov
Lactose, a disaccharide, can also form CML during the Maillard reaction. mdpi.com Research indicates that the amount of CML in lactose-hydrolyzed infant formulas is significantly higher than in lactose-free formulas, suggesting that reducing sugars contribute more to CML formation than non-reducing sugars. mdpi.com The order of reactivity for CML formation among different saccharides in microwave heating model systems was found to be lactose > glucose > sucrose. mdpi.com In aqueous solutions at high temperatures (120°C and 130°C), a lactose-caseinate solution produced a higher concentration of CML than a glucose-caseinate solution. nih.gov
Table 1: Relative Reactivity of Reducing Sugars in CML Formation
| Reducing Sugar | Relative Reactivity | Supporting Evidence |
|---|---|---|
| Ribose | High | Tends to be more in an open-chain form than glucose, making it more likely to react with proteins to form CML. rsc.orgnih.gov |
| Lactose | High | In microwave heating models, CML formation was highest with lactose, followed by glucose and sucrose. mdpi.com At high temperatures, lactose-caseinate solutions showed higher CML concentrations than glucose-caseinate solutions. nih.gov |
| Glucose | Moderate | Less reactive than ribose due to a lower proportion of the open-chain form. rsc.orgnih.gov |
| Sucrose | Low | As a non-reducing sugar, it is less prone to form CML compared to reducing sugars. mdpi.com |
Impact of Protein Conformation and Amino Acid Microenvironment on Nε-Carboxymethyl-L-lysine Sites
The three-dimensional structure of a protein and the local environment of its amino acids significantly affect the formation of Nε-Carboxymethyl-L-lysine (CML). Lysine residues on the surface of a protein are more susceptible to glycation than those buried within its core. nih.gov Changes in protein conformation, such as unfolding during heating, can expose more lysine residues and increase the rate of CML formation. nih.govmdpi.com
The heating of fish myofibrillar proteins with glucose, for example, leads to protein aggregation through disulfide bonds, which can promote the formation of CML and Nε-carboxyethyl-lysine (CEL). researchgate.net The local microenvironment, including the presence of other amino acids, can also influence the reactivity of lysine residues. In chronic myeloid leukemia (CML) cells, for instance, the enzyme branched-chain amino acid transferase 1 (BCAT1) is overexpressed and promotes the production of branched-chain amino acids (BCAAs). frontiersin.orgresearchgate.net This alteration in the amino acid environment is associated with the progression of the disease. frontiersin.org
In Vitro and In Vivo Models for Studying Nε-Carboxymethyl-L-lysine Formation Kinetics
The study of Nε-Carboxymethyl-L-lysine (CML) formation kinetics relies on various in vitro and in vivo models that allow for controlled investigation of influencing factors. tandfonline.com
In Vitro Models:
Simple chemical models: These involve incubating a single amino acid or peptide with a reducing sugar to study the basic chemistry of the Maillard reaction. mdpi.com
Protein-based models: Purified proteins like bovine serum albumin (BSA) are incubated with reducing sugars to examine how protein structure affects CML formation. researchgate.netnih.gov
Cell culture models: Cell lines are cultured with high sugar concentrations to investigate intracellular CML formation. mdpi.com For example, glycated BSA has been used to induce activation in N11 microglial cells. nih.gov
Table 2: Examples of In Vitro Models for CML Formation Studies
| Model Type | Components | Key Findings |
|---|---|---|
| Simple Chemical Model | Lysine and reducing sugars (glucose, lactose, sucrose) under microwave heating. mdpi.com | The order of CML formation was lactose > glucose > sucrose. mdpi.com |
| Protein-Based Model | Bovine serum albumin (BSA) incubated with glucose for up to 9 weeks. researchgate.net | Demonstrated the formation of N-ε-carboxymethyl-N-ε-(1-deoxyfructosyl)-l-lysine (CMFL) in the protein. researchgate.net |
| Cell Culture Model | Human intestinal Caco-2 cells exposed to CML. mdpi.com | Investigated the effects of CML on a human intestinal epithelium model. mdpi.com |
In Vivo Models:
Animal models: Rodent models are frequently used to study CML formation in a whole-organism context. nih.govescholarship.orgresearchgate.net For instance, mouse models that replicate chronic and blast crisis phases of human chronic myeloid leukemia (CML) have been used to study the role of amino acid metabolism in cancer growth.
Xenotransplantation models: These models involve transplanting human cells into immunodeficient mice, allowing for the study of human CML cells in an in vivo environment. escholarship.org
These diverse models are crucial for understanding the kinetics of CML formation and its biological implications.
Molecular and Cellular Impact of Nε Carboxymethyl L Lysine Modification
Nε-Carboxymethyl-L-lysine as a Post-Translational Modification of Proteins
Nε-Carboxymethyl-L-lysine (CML) is a significant post-translational modification (PTM) that arises from non-enzymatic glycation of lysine (B10760008) residues in proteins. medchemexpress.combioscience.co.uk This modification is a prominent member of the advanced glycation end-products (AGEs), a diverse group of compounds formed when a sugar molecule's carbonyl group reacts with the amino groups of proteins, lipids, or nucleic acids. mdpi.com The formation of CML is particularly notable as it can occur through several pathways, including the oxidative degradation of Amadori products, reactions with dicarbonyl compounds like glyoxal (B1671930), and lipid peroxidation. mdpi.com Its accumulation is observed during normal aging and is accelerated in conditions such as diabetes. mdpi.comcaymanchem.com
The detection and quantification of CML-modified proteins in various biological samples are crucial for understanding its physiological and pathological roles. A primary method for this is mass spectrometry, often coupled with liquid chromatography (UPLC-MS/MS). rsc.org This technique allows for the sensitive and specific identification and quantification of CML and another related AGE, Nε-carboxyethyl-lysine (CEL), in samples like red blood cells. rsc.org The process typically involves acid hydrolysis to break down proteins into their constituent amino acids, followed by chromatographic separation and mass spectrometric detection. rsc.org
Immunological methods are also widely used. Monoclonal and polyclonal antibodies specific to CML have been developed, enabling the detection of CML adducts in tissues and protein samples through techniques like immunostaining and immunoblotting. nih.govacs.org Research has shown that CML is a major immunological epitope in proteins modified by AGEs. acs.org
Studies have identified CML modifications in a variety of proteins across different biological contexts. For instance, CML has been found in human lens proteins, where its levels increase with age. acs.org It has also been identified in extracellular matrix (ECM) proteins, with significantly higher levels observed in fibrotic lung tissue compared to healthy tissue. nih.gov Furthermore, CML modification of α-synuclein, a protein implicated in Parkinson's disease, has been detected in erythrocytes. nih.gov
Table 1: Examples of Nε-Carboxymethyl-L-lysine (CML) Modified Proteins and Biological Source
| Protein | Biological Source/Context |
| α-synuclein | Erythrocytes |
| Extracellular Matrix (ECM) Proteins | Idiopathic Pulmonary Fibrosis (IPF) Lung Tissue |
| Lens Proteins | Human Eye Lens |
| Collagen | Diabetic Rat Tissue |
| Albumin | Human Serum |
This table provides examples of proteins identified as being modified by CML in various biological samples.
The addition of the carboxymethyl group to lysine residues can induce significant changes in the structure and function of proteins.
The structural alterations induced by CML and related glycation modifications can have a profound impact on protein stability and enzymatic function. Even minor structural changes resulting from glycation can be sufficient to impair or alter enzyme activity. nih.gov Studies have shown that glycation can lead to a decrease in the enzymatic activity of proteins like lysozyme (B549824) and carbonic anhydrase. nih.gov The modification of lysine residues, even those not directly in the active site, can perturb the enzyme's catalytic center and reduce its functional efficiency. nih.gov Furthermore, CML modification of extracellular matrix proteins has been shown to decrease their anti-fibrotic properties, including their ability to regulate cell proliferation and apoptosis. nih.gov The accumulation of these modified, and often dysfunctional, proteins is implicated in the pathology of various diseases. rsc.org
Table 2: Documented Functional Consequences of Nε-Carboxymethyl-L-lysine (CML) Modification on Specific Proteins
| Protein/Protein Class | Functional Consequence |
| Extracellular Matrix (ECM) Proteins | Decreased anti-fibrotic effects (proliferation, apoptosis) nih.gov |
| Lysozyme | Decreased enzymatic activity nih.gov |
| Carbonic Anhydrase | Decreased enzymatic activity nih.gov |
| α-synuclein | Implicated in altered membrane association and protein clearance nih.gov |
This table summarizes the observed functional impacts of CML modification on various proteins.
Structural and Functional Alterations in Nε-Carboxymethyl-L-lysine Modified Proteins
Conformational Changes and Protein Cross-linking
Interaction of Nε-Carboxymethyl-L-lysine with Cellular Receptors
CML exerts many of its biological effects by interacting with specific cell surface receptors, thereby initiating intracellular signaling cascades.
The Receptor for Advanced Glycation End Products (RAGE) is a key multi-ligand receptor that recognizes and binds various AGEs, with CML being a major and important ligand. ahajournals.orgahajournals.org The binding of CML-modified proteins to RAGE is a critical event that triggers a range of cellular responses. caymanchem.com This interaction has been shown to activate signaling pathways involving MAPKs and NF-κB. caymanchem.com
The CML-RAGE axis is implicated in a variety of pathological processes. For instance, in adipose tissue, the interaction between CML and RAGE is thought to play a significant role in obesity-associated inflammation and insulin (B600854) resistance. ahajournals.orgahajournals.org Activation of this pathway can lead to the dysregulation of adipokine expression. ahajournals.org Furthermore, the binding of CML to RAGE can generate oxidative stress through the activation of NADPH oxidase. researchgate.net This, in turn, can lead to the activation of the transcription factor NF-κB, which upregulates the expression of genes related to inflammation and cell dysfunction. researchgate.net
Interestingly, research has also identified other receptors for CML, such as CD36. nih.govwjgnet.com Studies comparing the binding affinity of CML to RAGE and CD36 have indicated that CML can bind to both receptors, and in some contexts, may have a higher affinity for CD36. nih.govwjgnet.com The interaction with both receptors has been shown to promote lipid uptake in macrophages. nih.govwjgnet.com
Receptor Recognition and Ligand Binding Specificity
Interaction of Nε-Carboxymethyl-L-lysine with Cluster of Differentiation 36 (CD36)
Besides RAGE, the scavenger receptor Cluster of Differentiation 36 (CD36) has been identified as another important receptor for CML. nih.govnih.gov Studies have shown that CML can specifically bind to CD36, and this interaction has significant biological consequences, particularly in macrophages. nih.govnih.gov
Research indicates that CML exhibits a higher binding affinity for CD36 compared to RAGE. nih.govnih.gov The interaction between CML and CD36 is implicated in promoting lipid uptake by macrophages, a critical step in the formation of foam cells. nih.govnih.govwjgnet.com This process is relevant to various pathological conditions. The binding of CML to CD36 can also trigger intracellular signaling, although the downstream pathways are not as extensively characterized as those for RAGE. Some evidence suggests that this interaction may involve Vav, a guanine (B1146940) nucleotide exchange factor, and the small GTPase Rac1. molbiolcell.org
Other Putative Nε-Carboxymethyl-L-lysine Binding Partners and Their Biological Significance
While RAGE and CD36 are the most well-characterized receptors for CML, it is possible that other binding partners exist, contributing to the diverse biological effects of this AGE. The identification and characterization of these putative partners are ongoing areas of research. The existence of multiple receptors could explain the wide range of cellular responses observed upon exposure to CML.
Nε-Carboxymethyl-L-lysine Effects on Cellular Homeostasis and Stress Responses
The interaction of CML with its receptors disrupts cellular homeostasis and induces significant stress responses, primarily through the induction of oxidative stress and the modulation of inflammatory pathways.
Induction of Oxidative Stress and Cellular Redox Imbalance
A hallmark of CML's cellular impact is the induction of oxidative stress. nih.govresearchgate.netarchivesofmedicalscience.com The binding of CML to RAGE can lead to the activation of NADPH oxidase, an enzyme complex that generates reactive oxygen species (ROS). mdpi.com This increase in intracellular ROS disrupts the cellular redox balance, leading to oxidative damage to proteins, lipids, and nucleic acids. nih.govarchivesofmedicalscience.com
Studies have shown that exposure to CML can lead to increased intracellular oxidative stress and even cell death in certain cell types, such as pancreatic beta cells. nih.gov CML is considered a biomarker of general oxidative stress as it can be formed from the oxidation of both carbohydrates and lipids. researchgate.net The accumulation of CML in tissues reflects long-term oxidative stress. researchgate.net
Modulation of Cellular Inflammatory Responses (e.g., Cytokine Production)
CML is a potent modulator of cellular inflammatory responses. nih.govwjgnet.com The activation of RAGE-mediated signaling pathways, particularly NF-κB, directly leads to the production of pro-inflammatory cytokines. mednexus.orgmdpi.comnih.gov
Key inflammatory cytokines upregulated by CML include:
Tumor Necrosis Factor-alpha (TNF-α): A major inflammatory cytokine involved in systemic inflammation. mdpi.com
Interleukin-6 (IL-6): A pleiotropic cytokine with a wide range of biological activities, including the regulation of inflammation. mednexus.orgmdpi.com
Impact on Endoplasmic Reticulum Stress and Unfolded Protein Response
Nε-Carboxymethyl-L-lysine (CML), a prominent advanced glycation end product (AGE), is a significant contributor to cellular dysfunction by inducing stress within the endoplasmic reticulum (ER). The ER is a critical organelle responsible for the synthesis, folding, and modification of approximately one-third of the proteins in a cell. The accumulation of CML-modified proteins can disrupt the delicate homeostasis of the ER, leading to a condition known as ER stress. This occurs when the load of unfolded or misfolded proteins overwhelms the organelle's folding capacity. oup.commdpi.comnih.gov
In response to ER stress, cells activate a sophisticated signaling network called the Unfolded Protein Response (UPR). mdpi.comnih.gov The UPR's initial goal is to restore normal ER function by attenuating new protein synthesis, enhancing the production of molecular chaperones to assist in protein folding, and promoting the degradation of misfolded proteins. bmj.com The UPR is mediated by three primary ER-transmembrane sensors: Inositol-Requiring Enzyme 1 (IRE1), Activating Transcription Factor 6 (ATF6), and Protein Kinase RNA-like ER Kinase (PERK). mdpi.comnih.gov
Research has demonstrated that CML directly triggers ER stress and subsequent UPR activation in various cell types, including endothelial cells. nih.gov One study showed that CML-induced ER stress in human umbilical vein endothelial cells (HUVECs) led to apoptosis (cell death) and altered key signaling pathways. nih.gov Specifically, CML exposure was found to increase the activity of MAPK phosphatase-3 (MKP-3), which in turn dephosphorylated and inactivated Extracellular signal-regulated kinase (ERK), a crucial protein for cell survival. nih.gov This effect was mediated by the NADPH oxidase-4 (Nox4), highlighting a specific pathway through which CML exerts its cytotoxic effects. nih.gov If the stress induced by CML is too severe or prolonged, the UPR can switch from a pro-survival to a pro-apoptotic program, ultimately leading to cell death. oup.comnih.gov This switch is a critical factor in the pathogenesis of diseases associated with high levels of AGEs.
Table 1: Key Research Findings on CML-Induced ER Stress
| Finding | Cell/System Studied | Key Molecular Players Involved | Observed Outcome | Reference |
| CML induces ER stress and apoptosis. | Human Umbilical Vein Endothelial Cells (HUVECs) and SVECs | Nox4, MKP-3, ERK | Reduced ERK activation, increased MKP-3 activity, and endothelial cell injury. | nih.gov |
| Silencing MKP-3 abolished the effects of CML. | HUVECs | MKP-3 | Reversal of CML-induced ERK dephosphorylation and cell injury. | nih.gov |
| CML is associated with ER stress in various pathologies. | General review | AGEs (including CML) | Disruption of ER homeostasis and activation of the UPR. | oup.comnih.gov |
| Prolonged UPR can lead to apoptosis. | General review | IRE1, ATF6, PERK | Switch from a cytoprotective to a pro-apoptotic cellular response. | nih.gov |
Influence on Autophagy and Proteasomal Degradation Pathways
The cell employs two major quality control systems to clear damaged or aggregated proteins, such as those modified by Nε-Carboxymethyl-L-lysine: the autophagy-lysosome system and the ubiquitin-proteasome system (UPS). mdpi.com The accumulation of CML-modified proteins can place a significant burden on these degradation pathways.
The UPS is the primary mechanism for degrading most short-lived, soluble proteins. It involves tagging substrate proteins with a chain of ubiquitin molecules, which marks them for destruction by the 26S proteasome, a large protein complex. nih.govsciopen.com Research indicates that intracellular degradation of CML-modified proteins occurs via the UPS. mdpi.com This process generates free and peptide-bound CML that can be released into circulation. mdpi.com In conditions with high CML levels, the capacity of the proteasome can be overwhelmed, contributing to the accumulation of damaged proteins and cellular stress. Specific components of the UPS, such as the E3 ubiquitin ligase CHIP (Carboxyl terminus of the Hsc70-interacting protein), are known to be involved in the quality control of unfolded or misfolded proteins and can promote their degradation. nih.gov
Autophagy is a catabolic process that involves the sequestration of cytoplasmic components, including aggregated proteins and whole organelles, into double-membraned vesicles called autophagosomes. These then fuse with lysosomes, and their contents are degraded by lysosomal hydrolases. mdpi.com The autophagy pathway is another identified route for the clearance of CML-modified proteins from within the cell. mdpi.com By degrading these modified proteins, autophagy helps to mitigate their toxic effects and maintain cellular homeostasis. However, similar to the UPS, excessive accumulation of CML can impair autophagic function, leading to a vicious cycle of further protein aggregation and cellular damage.
Table 2: CML and Cellular Protein Degradation Pathways
| Degradation Pathway | Description | Role in CML Clearance | Reference |
| Ubiquitin-Proteasome System (UPS) | Targets individual, typically soluble, misfolded proteins for degradation by the 26S proteasome after ubiquitin tagging. | Identified as a key pathway for the intracellular degradation of CML-modified proteins. | mdpi.com |
| Autophagy | Sequesters bulk cytoplasmic material, including large protein aggregates and organelles, in autophagosomes for lysosomal degradation. | Functions as a clearance mechanism for CML-modified proteins, especially aggregates. | mdpi.com |
Nε Carboxymethyl L Lysine in Pathophysiological Mechanisms Mechanistic Research Focus
Involvement of Nε-Carboxymethyl-L-lysine in Vascular Pathogenesis
CML plays a significant role in the development and progression of vascular diseases, including atherosclerosis. nih.govresearchgate.net Its accumulation in the vascular wall initiates a cascade of pathological events, including endothelial dysfunction, enhanced lipid uptake by macrophages, and adverse remodeling of vascular smooth muscle cells. nih.govmdpi.com
CML contributes to endothelial dysfunction by binding to the Receptor for Advanced Glycation End Products (RAGE). nih.govoncotarget.com This interaction triggers a series of intracellular signaling pathways that impair normal endothelial function.
RAGE Activation and Oxidative Stress: The binding of CML to RAGE on endothelial cells activates NADPH oxidase, leading to the production of reactive oxygen species (ROS). oncotarget.combioflux.com.ro This increase in oxidative stress is a key driver of endothelial dysfunction. nih.gov
Inflammatory Signaling: The CML-RAGE axis activates pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB). bioflux.com.ronih.gov This leads to the upregulation of inflammatory cytokines and adhesion molecules, promoting an inflammatory state within the endothelium. nih.gov
Impaired Nitric Oxide Bioavailability: The increased oxidative stress caused by CML-RAGE interaction can quench nitric oxide (NO), a critical molecule for vasodilation and endothelial health. This reduction in NO bioavailability further exacerbates endothelial dysfunction.
A study on human umbilical vein endothelial cells demonstrated that exposure to AGEs leads to mitochondrial energy metabolism dysfunction, which in turn alters cell proliferation. oncotarget.com Furthermore, research has shown that circulating levels of AGEs are associated with coronary artery calcification and that CML can increase plaque calcification through its effects on muscle cells. nih.gov
CML plays a crucial role in the development of atherosclerosis by promoting the uptake of lipids by macrophages, leading to the formation of foam cells, a hallmark of atherosclerotic plaques. nih.govnih.gov
Receptor-Mediated Uptake: CML facilitates macrophage lipid uptake through its interaction with multiple receptors, primarily the Receptor for Advanced Glycation End Products (RAGE) and Cluster of Differentiation 36 (CD36). nih.govnih.gov Studies have shown that CML can bind to both RAGE and CD36, with a higher affinity for CD36. nih.govnih.gov
Foam Cell Formation: By binding to these receptors, CML significantly promotes the internalization of lipids, such as oxidized low-density lipoprotein (ox-LDL), by macrophages. nih.govnih.gov This excessive lipid accumulation transforms macrophages into foam cells, which are key components of atherosclerotic lesions. nih.gov Blocking either RAGE or CD36 has been shown to significantly reduce CML-induced lipid uptake by macrophages. nih.govnih.gov
Research using Raw264.7 macrophages revealed that CML significantly promotes lipid accumulation, and this effect is mediated by its binding to both CD36 and RAGE. nih.govnih.gov Immunoprecipitation and radioactive receptor-ligand binding assays confirmed that CML specifically binds to both receptors. nih.govnih.gov
CML is actively involved in the processes of vascular smooth muscle cell (VSMC) calcification and remodeling, which are critical events in the progression of atherosclerosis, particularly in diabetic patients. nih.govnih.govfrontiersin.org
Osteogenic Differentiation: CML promotes the transformation of VSMCs into osteoblast-like cells, a key step in vascular calcification. nih.govnih.govfrontiersin.org This process involves the upregulation of several key osteogenic markers.
Induction of Apoptosis and Calcification: Studies have shown that CML can induce apoptosis in VSMC-derived foam cells and aggravate their calcification. nih.govnih.gov In diabetic atherosclerosis models using ApoE-/- mice, CML was found to accelerate the progression of vascular calcification by increasing the accumulation of VSMC-derived foam cells. nih.govfrontiersin.org
Signaling Pathways: The pro-calcific effects of CML are mediated through various signaling pathways. The CML/RAGE axis is believed to play a crucial role by inducing macrophage apoptosis, which in turn promotes the osteogenic differentiation of VSMCs. nih.gov Furthermore, CML has been shown to downregulate Ubiquitin-Specific Protease 10 (USP10), which alleviates vascular calcification by promoting AMPK activation. bohrium.com CML-induced intracellular oxidative stress can also activate Pyruvate Dehydrogenase Kinase 4 (PDK4), contributing to calcium deposition. oncotarget.com
Table 1: Effect of Nε-Carboxymethyl-L-lysine on Osteogenic Marker Expression in A7r5 Smooth Muscle Cells
| Marker | Fold Increase (CML + oxLDL + ABs vs. oxLDL + ABs) |
|---|---|
| Bone Morphogenetic Protein 2 (BMP-2) | 5.0 |
| Core-binding factor α1 (cbfα1) | 2.0 |
| Alkaline Phosphatase (ALP) | 2.9 |
Data from a study on A7r5 smooth muscle cells incubated with CML, oxidized low-density lipoprotein (oxLDL), and apoptotic bodies (ABs). nih.gov
Nε-Carboxymethyl-L-lysine and Macrophage Lipid Uptake in Atherosclerosis Development
Nε-Carboxymethyl-L-lysine in Neurodegenerative Pathomechanisms
The accumulation of CML in the brain is increasingly recognized as a contributor to the pathogenesis of neurodegenerative diseases, including Alzheimer's disease. bevital.noresearchgate.net Its presence is linked to protein aggregation, neuroinflammation, and neuronal dysfunction.
CML has been found to accumulate in various brain regions and is associated with the characteristic protein aggregates seen in neurodegenerative disorders. researchgate.net
Neuronal and Glial Accumulation: Immunocytochemical studies have revealed the presence of CML in the cytoplasm of neurons and, to a lesser extent, in glial cells. researchgate.net The intensity of CML expression varies across different brain regions, with higher levels observed in the hippocampus, particularly in the CA3 and CA4 subfields. researchgate.net
Co-localization with Pathological Proteins: In Alzheimer's disease, CML has been found to co-localize with tau protein within neurofibrillary tangles. researchgate.net It is also present in neuritic plaques, though not in the core of amyloid plaques. researchgate.net This co-localization suggests a potential role for CML in the formation or stabilization of these pathological protein aggregates. researchgate.net The accumulation of CML is also observed in other age-related conditions, affecting long-lived proteins like collagen. bioflux.com.ropnas.org
Studies have shown a progressive increase in CML expression with disease severity, with the highest levels found in individuals with both Alzheimer's disease and diabetes mellitus. researchgate.net
CML contributes to neuroinflammation and neuronal dysfunction through several mechanisms, primarily mediated by its interaction with RAGE.
Microglia and Astrocyte Activation: The binding of CML and other AGEs to RAGE on microglia and astrocytes can induce a pro-inflammatory response. archivesofmedicalscience.com This activation leads to the release of inflammatory cytokines and can contribute to the chronic neuroinflammatory state observed in neurodegenerative diseases. archivesofmedicalscience.com
Oxidative and Nitrergic Stress: The AGE-RAGE interaction can stimulate NADPH oxidase, leading to the production of superoxide (B77818) radicals and increased oxidative stress. pnas.org It can also induce nitrergic stress, which has been linked to protein misfolding and neuronal dysfunction. pnas.org Pharmacological inhibition of nitric oxide synthase (NOS) has been shown to reduce the formation of AGEs and prevent neuronal dysfunction in mouse models of prion disease. pnas.org
Neuronal Apoptosis: CML has been shown to induce neuronal apoptosis. nih.gov Studies using PC12 cells, a model for neuronal cells, have demonstrated that CML treatment leads to a significant increase in apoptosis. nih.gov This pro-apoptotic effect further contributes to the neuronal loss characteristic of neurodegenerative conditions. Oral consumption of CML has been found to aggravate diabetes-associated cognitive dysfunction in rats, linked to increased neuroinflammation. sciopen.com
Accumulation of Nε-Carboxymethyl-L-lysine in Brain Tissues and Protein Aggregates
Contribution of Nε-Carboxymethyl-L-lysine to Fibrosis Development
Fibrosis, the excessive accumulation of extracellular matrix (ECM) leading to tissue scarring and organ dysfunction, is a pathological process where CML plays a significant role. Studies have demonstrated a notable increase in CML content in fibrotic tissues, such as in idiopathic pulmonary fibrosis (IPF), compared to healthy tissues. nih.govresearchgate.net This accumulation suggests a direct link between CML modification and the progression of fibrotic diseases. mdpi.com
The ECM is a critical protein network that provides structural support and regulates cellular behavior. nih.govmdpi.com CML forms on lysine (B10760008) residues of long-lived ECM proteins, such as collagen, through non-enzymatic glycation. nih.govresearchgate.net This irreversible modification alters the structural and functional properties of the ECM. researchgate.netmdpi.com The formation of CML cross-links within and between ECM proteins increases tissue stiffness and resistance to enzymatic degradation, contributing to the pathological matrix accumulation seen in fibrosis. mdpi.comwjgnet.com This altered ECM composition can impair normal cellular functions and reduce tissue elasticity. mdpi.com
Research indicates that the ECM normally acts as a negative regulator of fibroblast activation. nih.govmdpi.com However, when modified by CML, its intrinsic anti-fibrotic properties are compromised. mdpi.com This modification creates a pro-fibrotic microenvironment that sustains and exacerbates the fibrotic process. mdpi.com
Fibroblasts are key cells in tissue repair and fibrosis. Their activation and subsequent transformation into myofibroblasts, which are primary producers of ECM components, are central events in the development of fibrosis. mdpi.com The modification of the ECM by CML has been shown to augment fibroblast activation. nih.govmdpi.com
Studies reveal that CML-modified ECM (CML-ECM) significantly diminishes the anti-fibrotic effects of the native ECM. nih.govmdpi.com When fibroblasts are exposed to CML-ECM, there is a notable increase in pro-fibrotic activities. This includes a reduction in the ECM's ability to suppress fibroblast proliferation and to induce apoptosis (programmed cell death), which helps eliminate activated fibroblasts. nih.govmdpi.com Furthermore, CML-ECM attenuates the ECM's ability to prevent the transformation of fibroblasts into myofibroblasts, as evidenced by reduced levels of alpha-smooth muscle actin (α-SMA), a key marker of myofibroblast differentiation. nih.gov This leads to a persistent population of activated myofibroblasts that continuously deposit ECM, driving the progression of fibrosis. nih.govmdpi.com
Interactive Data Table: Impact of CML-Modified ECM on Fibroblast Activities
| Experimental Condition | Effect on Fibroblast Proliferation | Effect on Fibroblast Apoptosis | Effect on Myofibroblast Transformation (FMT) | Key Finding | Source |
|---|---|---|---|---|---|
| Normal ECM | Suppressed | Promoted | Suppressed | Native ECM has anti-fibrotic properties. | nih.gov, mdpi.com |
| CML-Modified ECM | Suppression Decreased | Promotion Decreased | Suppression Decreased | CML modification compromises the ECM's anti-fibrotic effects. | nih.gov, mdpi.com |
| Fibroblasts on CML-ECM vs. Normal ECM | Increased | Decreased | Increased | CML-ECM promotes a pro-fibrotic fibroblast phenotype. | nih.gov, nih.gov |
Nε-Carboxymethyl-L-lysine Modification of Extracellular Matrix Proteins
Nε-Carboxymethyl-L-lysine's Role in Renal Pathogenesis
CML is strongly implicated in the pathogenesis of chronic kidney disease (CKD) and its complications, such as diabetic nephropathy. bohrium.comresearchgate.net Its accumulation in renal tissues contributes to glomerulosclerosis, tubulointerstitial damage, and a progressive decline in renal function. mdpi.commdpi.com
The accumulation of CML in the kidneys is a result of two primary factors: increased formation and impaired clearance. nih.govmdpi.com Conditions associated with high oxidative stress and inflammation, such as diabetes, accelerate the formation of CML. nih.gov
Crucially, the kidneys are the main route for the clearance and excretion of circulating AGEs, including CML free adducts which are formed from the breakdown of CML-modified proteins. bohrium.commdpi.com In patients with CKD, the decline in glomerular filtration rate (eGFR) leads to significantly impaired clearance of these adducts. mdpi.commdpi.com This results in a dramatic accumulation of CML in the plasma and renal tissues. bohrium.comnih.gov Studies have shown that serum CML levels are inversely correlated with eGFR. mdpi.com In patients with end-stage renal disease, circulating levels of CML can be several times higher than in individuals with normal kidney function. nih.gov
Interactive Data Table: CML Accumulation in Renal Failure
| Analyte | Cohort | Serum Concentration | Fold Increase in Renal Failure | Statistical Significance | Source |
|---|---|---|---|---|---|
| Nε-Carboxymethyl-L-lysine (CML) | Control Subjects (n=30) | (Specific value not provided) | 2.1-fold | P < 0.001 | nih.gov |
| Renal Insufficiency Subjects (n=30) | (Specific value not provided) | ||||
| Pentosidine | Control Subjects (n=30) | (Specific value not provided) | 8.4-fold | P < 0.001 | nih.gov |
| Renal Insufficiency Subjects (n=30) | (Specific value not provided) |
CML exerts direct pathogenic effects on various renal cells, including tubular epithelial cells, podocytes, and mesangial cells, often through interaction with the Receptor for Advanced Glycation End Products (RAGE). researchgate.netmdpi.com
In human renal tubular epithelial cells (HK-2 cells), CML has been shown to cause lipid accumulation. nih.gov This occurs by disrupting cholesterol homeostasis: CML enhances cholesterol synthesis and uptake while simultaneously weakening cholesterol efflux. nih.gov This process is mediated through the RAGE-dependent activation of SREBP-2 and downregulation of the LXR-ABCA1 pathway. nih.gov CML also promotes glomerular sclerosis and tubular hypertrophy. researchgate.netmdpi.com The interaction of CML with RAGE in cells like mesangial cells and podocytes triggers inflammatory and fibrotic signaling pathways, increasing the expression of factors like Transforming Growth Factor-Beta 1 (TGF-β1), which promotes ECM deposition and fibrosis. mdpi.com
Interactive Data Table: Cellular Responses to CML in Kidney Cells
| Cell Type | CML-Induced Response | Mediating Pathway/Mechanism | Pathological Outcome | Source |
|---|---|---|---|---|
| Human Renal Tubular Epithelial Cells (HK-2) | Increased lipid/cholesterol accumulation | Activation of SREBP-2; Inhibition of LXR-ABCA1 pathway via RAGE | Renal lipid accumulation (Diabetic Fatty Kidney) | nih.gov |
| Glomerular & Tubular Cells | Increased expression of inflammatory and fibrotic factors (e.g., TGF-β1) | AGE-RAGE axis activation | Glomerulosclerosis, tubular damage, fibrosis | mdpi.com |
| Podocytes, Mesangial Cells | Increased ECM deposition, inflammation | AGE-RAGE interaction | Glomerular injury, proteinuria | mdpi.com |
Mechanisms of Nε-Carboxymethyl-L-lysine Accumulation in Renal Tissues
Nε-Carboxymethyl-L-lysine in Cancer Progression Mechanisms
Emerging research has linked CML to the progression, tumorigenesis, and metastasis of several types of cancer, including osteosarcoma and chondrosarcoma. ijbs.comnih.govresearchgate.net In human osteosarcoma tissues, expression levels of both CML and its receptor RAGE are higher in advanced stages of the cancer. ijbs.comnih.gov
The CML/RAGE signaling axis plays a crucial role in driving cancer malignancy. ijbs.comnih.gov In osteosarcoma cell models, treatment with CML enhances tumor sphere formation, a characteristic of cancer stem cells. nih.govresearchgate.net It also induces cell migration and invasion and triggers the epithelial-mesenchymal transition (EMT) process, all of which are critical for metastasis. nih.govnih.gov These effects are associated with the activation of downstream signaling pathways, particularly the ERK/NFκB pathway. ijbs.comnih.gov Inhibition of the RAGE receptor has been shown to block CML-induced cell migration, invasion, and stemness, confirming the central role of this signaling axis. ijbs.comnih.gov
Similarly, in chondrosarcoma, CML enhances cancer stemness properties and metastatic potential, also implicating the RAGE/NFκB pathway. researchgate.net In mouse models, while CML accumulation did not affect primary tumor growth, it significantly enhanced tumor metastasis. nih.govresearchgate.net These findings reveal a critical role for CML in promoting the aggressive and metastatic phenotype of certain cancers. ijbs.comnih.gov
Interactive Data Table: Effects of CML on Osteosarcoma Cells
| Cell Line(s) | CML Treatment Concentration | Observed Effect | Associated Pathway | Source |
|---|---|---|---|---|
| MG63, U2OS | 25 µM, 50 µM | Enhanced cell migration and invasion | RAGE-mediated ERK/NFκB pathway | nih.gov |
| MG63, U2OS | Not specified | Enhanced tumor sphere formation and cancer stem cell characteristics | RAGE-mediated ERK/NFκB pathway | ijbs.com, researchgate.net |
| MG63, U2OS | Not specified | Triggered epithelial-mesenchymal transition (EMT) process | RAGE expression and downstream signaling | nih.gov |
| MG63, U2OS | Not specified | Increased protein expression of stemness markers (MRP1, MDR1, CD44, ALDH1A1, NANOG) | Not specified | researchgate.net |
Nε-Carboxymethyl-L-lysine/RAGE Signaling in Tumorigenesis and Metastasis (Pre-clinical Models)
Nε-Carboxymethyl-L-lysine (CML), an advanced glycation end product (AGE), has been implicated in the progression, tumorigenesis, and metastasis of various cancers. nih.govijbs.comnih.gov Its interaction with the Receptor for Advanced Glycation End Products (RAGE) activates downstream signaling pathways that promote cancer-related processes. nih.govresearchgate.net Preclinical studies using both in vitro cell models and in vivo animal models have provided significant insights into the mechanisms by which the CML/RAGE axis drives cancer.
In osteosarcoma, a highly aggressive bone cancer, higher expression levels of CML and RAGE are associated with more advanced tumor stages. ijbs.comnih.gov In mouse models of osteosarcoma, the accumulation of CML, induced by streptozotocin, did not affect primary subcutaneous tumor growth but significantly enhanced tumor metastasis in a tail vein injection model. ijbs.comnih.govresearchgate.net This suggests that CML's primary role in this context is in promoting the metastatic spread of cancer cells rather than the growth of the primary tumor. researchgate.net
The CML/RAGE signaling pathway has been shown to activate various downstream effectors, including the ERK/NFκB axis. nih.govijbs.comnih.gov This activation is crucial for the CML-induced enhancement of cell migration, invasion, and other pro-metastatic behaviors. ijbs.comnih.gov Inhibition of RAGE has been demonstrated to block these CML-induced effects, highlighting RAGE as a key mediator in this process. ijbs.comnih.govresearchgate.net
Similar findings have been observed in other cancer types. In pancreatic cancer, CML has been shown to promote the growth of pancreatic ductal adenocarcinoma (PDA) cells and accelerate the progression to invasive cancer in mouse models. researchgate.net This effect was associated with the upregulation of RAGE and the activation of downstream tumorigenic signaling pathways. researchgate.net
The table below summarizes key findings from preclinical studies on the role of CML/RAGE signaling in tumorigenesis and metastasis.
| Cancer Type | Preclinical Model | Key Findings | Reference |
| Osteosarcoma | Mouse model (streptozotocin-induced CML accumulation), MG63 and U2OS cell lines | CML enhanced tumor metastasis but did not affect primary tumor growth. CML induced migration, invasion, and activated the ERK/NFκB pathway via RAGE. | nih.govijbs.comnih.govresearchgate.net |
| Pancreatic Cancer | Mouse model (Kras-driven), Pancreatic ductal adenocarcinoma (PDA) cell lines | CML promoted PDA cell growth and accelerated progression to invasive cancer. Effects were mediated through RAGE activation. | researchgate.net |
Influence on Cancer Stem Cell Properties and Epithelial-Mesenchymal Transition
The CML/RAGE signaling axis also plays a significant role in promoting cancer stem cell (CSC) properties and inducing the epithelial-mesenchymal transition (EMT), a key process in cancer invasion and metastasis. nih.govnih.gov
In osteosarcoma cell lines (MG63 and U2OS), treatment with CML enhanced the formation of tumor spheres, a characteristic of CSCs, and increased the expression of stemness markers. nih.govijbs.comnih.govresearchgate.net This suggests that CML can induce a more stem-like phenotype in cancer cells, which is often associated with increased tumorigenicity and resistance to therapy. nih.gov
Furthermore, CML treatment induced the EMT process in these cells. nih.govijbs.comnih.gov This was evidenced by changes in the expression of EMT markers, such as the downregulation of the epithelial marker E-cadherin and the upregulation of mesenchymal markers like Fibronectin. nih.gov The induction of EMT is a critical step that allows cancer cells to lose their cell-cell adhesion and gain migratory and invasive properties. mdpi.com
Studies in chondrosarcoma have shown similar effects, where CML enhanced tumor-sphere formation and the expression of cancer stem cell markers. nih.gov CML also induced migration, invasion, and the EMT process in human chondrosarcoma cell lines. nih.gov The mechanism in chondrosarcoma also involves the CML/RAGE interaction and the activation of the NF-κB signaling pathway. nih.gov
The table below details the research findings on the influence of CML on cancer stem cell properties and EMT.
| Cancer Type | Cell Lines | Key Findings on CSCs and EMT | Signaling Pathway | Reference |
| Osteosarcoma | MG63, U2OS | Enhanced tumor sphere formation, increased expression of CSC markers, and induced EMT (downregulation of E-cadherin, upregulation of Fibronectin). | RAGE-mediated ERK/NFκB pathway | nih.govijbs.comnih.govresearchgate.net |
| Chondrosarcoma | Human chondrosarcoma cell lines | Enhanced tumor-sphere formation, increased expression of CSC markers, and induced migration, invasion, and EMT. | RAGE/NF-κB pathway | nih.gov |
Analytical and Detection Methodologies for Nε Carboxymethyl L Lysine in Research
Chromatographic Techniques for Nε-Carboxymethyl-L-lysine Quantification
Chromatography is the cornerstone of CML analysis, providing the necessary separation from interfering compounds before quantification. The choice of technique often depends on the required sensitivity, sample matrix, and available instrumentation.
High-Performance Liquid Chromatography (HPLC) with Derivatization and Various Detectors
High-Performance Liquid Chromatography (HPLC) is a widely used technique for CML analysis. Since CML lacks a strong chromophore for UV detection and is not naturally fluorescent, a derivatization step is typically required to enhance its detection. nih.govresearchgate.net This process involves chemically modifying the CML molecule to attach a fluorescent or UV-absorbing tag.
Common derivatization agents include o-phthaldialdehyde (OPA) and 9-fluorenylmethyl chloroformate (FMOC). researchgate.netresearchgate.netresearchgate.net After derivatization, the modified CML can be detected with high sensitivity using a fluorescence detector (FLD). researchgate.netscioninstruments.comwaters.com The FLD works by exciting the derivatized molecule at a specific wavelength and measuring the light emitted at a different, longer wavelength, a principle that offers high selectivity and sensitivity for quantifying trace amounts of compounds. scioninstruments.commeasurlabs.com
Another approach is high-performance anion-exchange chromatography coupled with pulsed amperometric detection (HPAEC-PAD), which can simultaneously quantify CML, lysine (B10760008), and various reducing sugars without derivatization. nih.gov This method has demonstrated low limits of quantification and excellent linearity. nih.gov
A critical step in sample preparation for HPLC analysis of protein-bound CML is acid hydrolysis to release the CML from the protein backbone. However, this process can artificially generate CML from Amadori products. To prevent this overestimation, a reduction step using sodium borohydride (B1222165) is performed before hydrolysis. researchgate.net
Table 1: Comparison of HPLC Derivatization Agents and Detectors for CML Analysis
| Derivatization Agent | Detector | Principle | Advantages | Common Applications |
|---|---|---|---|---|
| o-Phthaldialdehyde (OPA) | Fluorescence (FLD) | Reacts with primary amines to form a fluorescent isoindole derivative. researchgate.net | High sensitivity, well-established method. | Analysis in foods and biological fluids. researchgate.netresearchgate.net |
| 9-Fluorenylmethyl chloroformate (FMOC) | Fluorescence (FLD) | Reacts with primary and secondary amines to yield a highly fluorescent adduct. researchgate.net | High sensitivity, stable derivatives. researchgate.net | Quantification in processed foods. researchgate.net |
Gas Chromatography-Mass Spectrometry (GC-MS) for Nε-Carboxymethyl-L-lysine Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for CML quantification. nih.gov Because CML is a non-volatile amino acid, a crucial and often time-consuming derivatization step is necessary to make it volatile for GC analysis. researchgate.net This typically involves a two-step process: esterification of the carboxyl groups followed by acylation of the amino groups. researchgate.net For example, CML can be converted to its N(O,S)-ethoxycarbonyl ethyl ester derivative using ethylchloroformate or to its tert-butyldimethylsilyl (tBDMS) derivative. researchgate.netacs.org
Once derivatized, the sample is injected into the gas chromatograph, where the volatile CML derivative is separated from other components on a capillary column. The separated compound then enters the mass spectrometer, which ionizes the molecule and separates the resulting fragments based on their mass-to-charge ratio. nih.gov Quantification is often performed in the selected-ion monitoring (SIM) mode, which enhances sensitivity and selectivity by monitoring only specific fragment ions characteristic of the CML derivative. nih.gov GC-MS methods have been successfully used to determine CML content in various food products like milk powder, biscuits, and beef, with detection limits reported in the range of 0.1 ng/mg of protein. researchgate.net
Mass Spectrometry Approaches for Nε-Carboxymethyl-L-lysine Characterization
Mass spectrometry (MS) has become the gold standard for CML analysis due to its high sensitivity, specificity, and ability to provide structural information. It is most often coupled with a liquid chromatography system for prior separation.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS and UPLC-MS/MS) for Protein-Bound and Free Nε-Carboxymethyl-L-lysine
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and its high-resolution counterpart, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), are the most robust and widely used methods for quantifying both free and protein-bound CML. nih.govnih.gov These techniques offer superior sensitivity and specificity, often eliminating the need for chemical derivatization. nih.gov
The general workflow involves:
Sample Preparation: For protein-bound CML, samples undergo acid hydrolysis (often preceded by a reduction step with sodium borohydride) to cleave peptide bonds and liberate the CML adduct. frontiersin.org This is followed by a solid-phase extraction (SPE) step to clean up the sample and remove interfering matrix components. frontiersin.orgresearchgate.net For free CML, a simpler protein precipitation step is usually sufficient. researchgate.netrsc.org
Chromatographic Separation: The prepared sample extract is injected into an LC or UPLC system. Hydrophilic interaction liquid chromatography (HILIC) or reversed-phase columns are commonly used to separate CML from other amino acids and components. itjfs.comrsc.org
Tandem Mass Spectrometry Detection: The eluent from the chromatography column is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. itjfs.com In the tandem MS (MS/MS) setup, the first mass analyzer (quadrupole) selects the CML parent ion (precursor ion). This ion is then fragmented in a collision cell, and a second mass analyzer selects specific product ions for detection. nih.gov This process, known as Multiple Reaction Monitoring (MRM), is highly specific and allows for accurate quantification even at very low concentrations in complex matrices. itjfs.comcnif.cn
UPLC-MS/MS methods have been validated for CML analysis in a wide array of samples, including dairy products, soy sauce, and human red blood cells, demonstrating high accuracy, precision, and low detection limits. researchgate.netresearchgate.netitjfs.com
Table 2: Key Parameters in LC-MS/MS Analysis of CML
| Parameter | Description | Typical Values/Settings | Reference |
|---|---|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | ESI+ | frontiersin.orgitjfs.com |
| Precursor Ion (m/z) | Mass-to-charge ratio of the intact CML molecule. | 205.1 | nih.gov |
| Product Ions (m/z) | Characteristic fragment ions of CML used for quantification and confirmation. | 84.1, 130.1 | nih.gov |
| Chromatography | Separation column type. | HILIC, Reversed-Phase C18 | itjfs.commdpi.com |
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) for Nε-Carboxymethyl-L-lysine Adducts
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a valuable tool for characterizing CML modifications, particularly on intact proteins or large peptides. researchgate.net This "soft" ionization technique is less likely to fragment the large molecules during the analysis process.
In a typical MALDI-TOF experiment, the protein sample (e.g., human serum albumin) is co-crystallized with a matrix compound on a target plate. nih.gov A pulsed laser beam irradiates the sample, causing the desorption and ionization of the protein molecules. The ionized molecules are then accelerated into a flight tube, and their time-of-flight to the detector is measured, which is proportional to their mass-to-charge ratio. By comparing the mass spectra of a modified protein with its unmodified counterpart, the presence of CML adducts can be identified by a characteristic mass shift of 58 Da. nih.gov MALDI-TOF MS has been successfully used to identify specific lysine residues, such as K286 in human serum albumin, that are modified to CML. nih.gov It is particularly useful for mapping modification sites on proteins. psu.edufrontiersin.org
Stable Isotope Dilution Mass Spectrometry for Absolute Quantification
Stable Isotope Dilution Mass Spectrometry (SID-MS) is considered the gold standard for the absolute quantification of CML. researchgate.netresearchgate.net This method relies on the use of a stable isotope-labeled internal standard (IS), such as Nε-(carboxy[2H4]methyl)-L-lysine (d4-CML), which is chemically identical to the target analyte but has a higher mass. acs.orgnih.gov
The IS is added to the sample at a known concentration at the very beginning of the sample preparation process. nih.gov Because the IS and the native CML behave identically during extraction, hydrolysis, and chromatographic separation, any sample loss affects both equally. core.ac.uk In the mass spectrometer, the instrument measures the ratio of the signal intensity of the native CML to that of the co-eluting, heavier IS. rsc.org This ratio is then used to calculate the exact concentration of CML in the original sample, correcting for matrix effects and procedural losses. This approach significantly improves accuracy and repeatability, with some studies reporting that it improved the relative error of repeatability from 5% to just 1%. nih.gov SID-MS, typically coupled with LC-MS/MS, is the preferred method for obtaining highly accurate and reliable quantitative data on CML in research and clinical settings. researchgate.netnih.gov
Immunochemical Assays for Nε-Carboxymethyl-L-lysine Detection
Immunochemical assays leverage the high specificity of antibodies to detect and quantify CML. These methods are generally high-throughput and relatively cost-effective, making them suitable for screening large numbers of samples.
Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunochemical technique for the quantification of CML. researchgate.net The most common format is the competitive ELISA. antibodies.comfn-test.comabbexa.comcellbiolabs.comavivasysbio.com In this setup, a microtiter plate is pre-coated with a CML-conjugated protein or antigen. antibodies.comcellbiolabs.com When the sample containing CML is added along with a specific anti-CML antibody, the CML in the sample competes with the CML coated on the plate for binding to the limited amount of antibody. abbexa.comcellbiolabs.com The amount of antibody that binds to the plate is therefore inversely proportional to the concentration of CML in the sample. antibodies.comfn-test.comabbexa.com
The development of highly specific monoclonal antibodies against CML has been instrumental in the success of these assays. soyaku.co.jp For instance, the monoclonal antibody NF-1G is specific for CML and is used in immunohistochemical staining. soyaku.co.jp Validation of these ELISA kits is critical and involves assessing parameters such as sensitivity, specificity, precision (intra- and inter-assay variability), and recovery. antibodies.comrsc.org Commercially available ELISA kits can detect CML in various samples, including serum, plasma, and tissue homogenates. antibodies.comabbexa.comcellbiolabs.com The sensitivity of these kits can be as low as a few nanograms per milliliter. cellbiolabs.com
Interactive Data Table: Comparison of Commercial Nε-Carboxymethyl-L-lysine ELISA Kits
| Feature | Kit 1 (Antibodies.com) antibodies.com | Kit 2 (FineTest) fn-test.com | Kit 3 (Abbexa) abbexa.com | Kit 4 (Cell Biolabs) cellbiolabs.com |
| Assay Type | Competitive ELISA | Competitive ELISA | Competitive ELISA | Competitive ELISA |
| Sample Type | Serum, plasma, tissue homogenates | Serum, plasma, other biological fluids | Serum, plasma, other biological fluids | Cell lysates, serum, plasma, purified proteins |
| Detection Range | 78.1-5000 ng/ml | Not specified | 61.7 - 5000 ng/ml | Not specified |
| Sensitivity | 33 ng/ml | Not specified | < 26 ng/ml | 2.25 ng/mL |
| Assay Time | 2h 30m | 2h | Not specified | Not specified |
| Reactivity | Universal | Not specified | General (All species) | Not specified |
Western blotting and immunofluorescence are powerful techniques for the detection and localization of protein-bound CML within cells and tissues.
Western blotting allows for the identification of specific CML-modified proteins. In this method, proteins from a sample are separated by size using gel electrophoresis, transferred to a membrane, and then probed with a CML-specific antibody. frontiersin.orgnih.govrndsystems.com This technique can reveal whether specific proteins are modified by CML and can provide a semi-quantitative measure of the extent of modification. frontiersin.org For example, Western blotting has been used to show increased CML modification of IgG heavy chains in the serum of diabetic patients compared to controls. rndsystems.com It has also been employed to detect CML-modified proteins in cell lysates to study the effects of CML on cellular signaling pathways. frontiersin.orgnih.gov
Immunofluorescence is used to visualize the distribution of CML in tissues and cells. soyaku.co.jp This technique involves labeling a CML-specific antibody with a fluorescent dye. When this antibody is applied to a tissue section or cultured cells, it binds to CML adducts, and their location can be visualized using a fluorescence microscope. This provides valuable spatial information about where CML accumulates in a biological system. For instance, immunofluorescence has been used to demonstrate the presence of CML in various tissues, contributing to the understanding of its role in pathology. soyaku.co.jp
Enzyme-Linked Immunosorbent Assay (ELISA) Development and Validation
Sample Preparation and Hydrolysis Considerations for Nε-Carboxymethyl-L-lysine Analysis
Proper sample preparation is a critical step for the accurate analysis of CML, particularly for methods like HPLC-MS/MS. labmanager.commdpi.com The complexity of biological matrices requires procedures to release CML from its protein-bound form and to remove interfering substances. labmanager.comoup.com
A major consideration is the potential for artificial formation of CML from its precursors, such as Amadori products, during the analytical process, especially during acid hydrolysis. mdpi.comresearchgate.net To prevent this overestimation, a reduction step using sodium borohydride (NaBH₄) is often performed before hydrolysis. mdpi.comfrontiersin.orgmdpi.com This step converts the Amadori products to a stable form that does not generate CML during subsequent hydrolysis. mdpi.com
Hydrolysis is necessary to break down proteins and release the CML adducts.
Acid hydrolysis , typically using 6 M hydrochloric acid (HCl) at high temperatures (e.g., 110°C) for an extended period (e.g., 20-24 hours), is a common method. frontiersin.orgmdpi.comnih.gov However, this harsh condition can lead to the degradation of some amino acids and the formation of artifacts. agriculturejournals.cz
Enzymatic hydrolysis offers a milder alternative, using a cocktail of proteases to digest the protein. nih.gov This method can better preserve the integrity of the sample, but achieving complete hydrolysis can be challenging. agriculturejournals.cznih.gov Comparisons between acid and enzymatic hydrolysis have been performed to ensure the accuracy of CML measurements. agriculturejournals.cznih.gov
Following hydrolysis, samples often undergo a cleanup step, such as solid-phase extraction (SPE), to remove salts and other interfering compounds before analysis by mass spectrometry. rsc.org
Interactive Data Table: Key Steps in Sample Preparation for CML Analysis
| Step | Purpose | Common Reagents/Methods | Key Considerations | Citations |
| Reduction | To prevent artificial CML formation from precursors during hydrolysis. | Sodium borohydride (NaBH₄) | Crucial for accurate quantification, especially in samples with high sugar levels. | frontiersin.org, mdpi.com, mdpi.com |
| Protein Precipitation | To separate proteins from other plasma/serum components. | Trichloroacetic acid (TCA) | Efficient removal of non-protein components. | mdpi.com, nih.gov |
| Hydrolysis | To release CML and other amino acids from the protein backbone. | 6 M Hydrochloric Acid (HCl); Enzymatic digestion (e.g., with pronase, aminopeptidase) | Acid hydrolysis is harsh but effective; enzymatic hydrolysis is milder but may be incomplete. | frontiersin.org, nih.gov, nih.gov |
| Cleanup/Purification | To remove interfering substances (salts, lipids, etc.) before analysis. | Solid-Phase Extraction (SPE) with C18 or ion-exchange cartridges. | Essential for improving the sensitivity and specificity of mass spectrometry analysis. | rsc.org, agriculturejournals.cz |
Development and Validation of Novel Nε-Carboxymethyl-L-lysine Detection Probes
Research is ongoing to develop new and improved methods for CML detection, including novel probes and biosensors that offer advantages in sensitivity, specificity, and ease of use.
Fluorescent probes are being explored for the sensitive detection of CML. These probes are designed to undergo a change in their fluorescent properties upon binding to CML, allowing for its quantification.
Electrochemical biosensors represent another promising avenue for CML detection. mdpi.comresearchgate.net These sensors can be highly sensitive and selective and offer the potential for real-time measurements. nih.gov For example, a flexible, screen-printed electrochemical sensor has been developed for the detection of CML in saliva. researchgate.net This type of sensor could be integrated into a mouthguard for non-invasive monitoring. researchgate.netnih.gov Another approach involves self-powered biosensors based on biofuel cells, where the presence of CML modulates the electrical output of the cell. acs.org
Fluorescence in situ hybridization (FISH) is a powerful technique for visualizing specific DNA or RNA sequences in cells and tissues. researchgate.netcancer.org While not a direct method for detecting the CML compound itself, the principles of using labeled probes to detect specific targets are relevant to the development of new detection methods. FISH utilizes fluorescently labeled probes that bind to complementary nucleic acid sequences, allowing for their visualization under a microscope. researchgate.netbibliotekanauki.pl The development of similar highly specific labeled probes that could directly bind to CML in situ could offer new possibilities for its microscopic detection and localization.
The validation of these novel probes and sensors is a critical process, involving rigorous testing of their sensitivity, selectivity against other advanced glycation end products, and performance in complex biological samples. rsc.orgnih.gov
Degradation, Metabolism, and Clearance Mechanisms of Nε Carboxymethyl L Lysine
Enzymatic Pathways Involved in Nε-Carboxymethyl-L-lysine Metabolism
The direct enzymatic degradation of CML by dedicated mammalian enzymes has not been extensively characterized. However, the body possesses mechanisms to handle proteins modified by CML and other AGEs. Proteins damaged by glycation are typically targeted for degradation by cellular proteolytic systems. nih.govdiabetesjournals.org
Some studies suggest that oxidants produced by enzymes like NADPH oxidase can contribute to the formation of CML from precursors other than glucose, such as serine. diabetesjournals.org This indicates a link between enzymatic activity, oxidative stress, and CML generation. diabetesjournals.org Conversely, the breakdown of CML itself appears to be more reliant on broader protein turnover systems and microbial activity rather than specific CML-degrading enzymes in mammalian cells.
Cellular Proteolytic Systems and Nε-Carboxymethyl-L-lysine Modified Proteins
Cells utilize sophisticated quality control systems to remove damaged or modified proteins, including those containing CML adducts. diabetesjournals.org These systems are crucial for maintaining protein homeostasis, or proteostasis.
The ubiquitin-proteasome system (UPS) is the primary pathway for the degradation of most intracellular proteins, particularly those that are short-lived, misfolded, or damaged. diabetesjournals.orguni-koeln.de Proteins targeted for degradation are tagged with a chain of a small protein called ubiquitin. uni-koeln.dedrugtargetreview.com This polyubiquitin (B1169507) tag is recognized by the 26S proteasome, a large protein complex that unfolds and degrades the tagged protein into small peptides. uni-koeln.de
The formation of the polyubiquitin chain occurs on lysine (B10760008) residues within the target protein. uni-koeln.dedrugtargetreview.comnih.gov Since CML is also a modification of lysine residues, it can potentially interfere with the ubiquitination process. diabetesjournals.org Research indicates that extensive protein glycation can inhibit protein ubiquitination, thereby impairing its subsequent degradation by the proteasome. diabetesjournals.org Furthermore, studies have shown that glycation can directly affect the protein degradation machinery itself, potentially destabilizing the 26S proteasome and triggering a proteotoxic response. biorxiv.org
The lysosomal system is another major site for protein degradation. Lysosomes are cellular organelles containing a variety of hydrolytic enzymes that break down macromolecules, including proteins taken up from outside the cell (endocytosis) or from within the cell (autophagy). researchgate.net AGE-modified proteins can be taken up by cells through receptor-mediated endocytosis, such as via the Receptor for Advanced Glycation End Products (RAGE), and are subsequently degraded in lysosomes. nih.govresearchgate.net This process breaks down the CML-modified protein into smaller peptides and free CML, which can then be released from the cell.
Role of the Ubiquitin-Proteasome System in Modified Protein Turnover
Microbial Metabolism of Nε-Carboxymethyl-L-lysine in the Gastrointestinal Tract
A significant portion of dietary CML can reach the colon, where it becomes available for metabolism by the gut microbiota. acs.orgrsc.orgnih.gov This microbial activity plays a crucial role in the breakdown of CML that escapes digestion and absorption in the upper gastrointestinal tract.
Studies have identified several bacterial metabolites of CML. Under aerobic conditions, probiotic strains of Escherichia coli have been shown to degrade CML into metabolites including N-carboxymethylcadaverine (CM-CAD), N-carboxymethylaminopentanoic acid (CM-APA), and the N-carboxymethyl-Δ1-piperideinium ion. rsc.orgnih.govacs.org The formation of these metabolites has also been confirmed under anaerobic conditions, which are more representative of the colon, using human fecal samples. rsc.orgacs.org
Specific anaerobic bacteria, such as Oscillibacter and Cloacibacillus evryensis, have been identified as potential key players in CML degradation. acs.orgacs.org In vitro studies with C. evryensis confirmed the production of CM-CAD and CM-APA from CML. acs.org The identification of these metabolites in human urine further corroborates that CML undergoes significant microbial transformation in the gut. rsc.orgnih.gov
Table 1: Identified Gut Microbial Metabolites of Nε-Carboxymethyl-L-lysine
| Metabolite Name | Abbreviation | Found In |
|---|---|---|
| N-carboxymethylcadaverine | CM-CAD | In vitro bacterial cultures, Human urine |
| N-carboxymethylaminopentanoic acid | CM-APA | In vitro bacterial cultures, Human urine |
| N-carboxymethylaminopentanol | CM-APO | Human urine |
| N-carboxymethyl-Δ1-piperideinium ion | - | In vitro bacterial cultures, Human urine |
Data sourced from multiple studies. rsc.orgnih.govnih.govacs.org
A study involving 46 healthy subjects found the following mean concentrations of CML metabolites in urine, demonstrating their in vivo relevance. rsc.orgnih.govresearchgate.netunina.it
Table 2: Mean Urinary Concentrations of CML Metabolites in Healthy Subjects
| Metabolite | Mean Concentration (nmol mg⁻¹ creatinine) |
|---|---|
| N-carboxymethylcadaverine (CM-CAD) | 0.49 |
| N-carboxymethylaminopentanoic acid (CM-APA) | 1.45 |
| N-carboxymethylaminopentanol (CM-APO) | 4.43 |
Data from a study on 46 healthy subjects. rsc.orgnih.govresearchgate.netunina.it
Diet has a significant influence on the microbial metabolism of CML. The composition of the gut microbiota, which is heavily shaped by long-term dietary patterns, determines the capacity to metabolize CML. rsc.org Research has shown that fecal microbiota from individuals consuming processed foods are more capable of degrading CML. acs.orgacs.org
Interestingly, studies have found that a higher dietary ratio of plant-to-animal proteins is positively correlated with the urinary excretion of both CML and its microbial metabolites. rsc.orgnih.govresearchgate.net Conversely, a higher intake of meat products was negatively correlated with the urinary levels of CML and CM-APA. rsc.orgnih.govunina.it This suggests that diet may modulate the gut microbiome's ability to ferment CML, thereby affecting the types and amounts of metabolites produced and excreted. rsc.org Furthermore, dietary fiber and vegetable intake have been positively associated with the urinary concentration of the N-carboxymethyl-Δ1-piperideinium ion. rsc.org The form of CML in the diet (free vs. protein-bound) also appears to have different effects on the gut microbiota composition. nih.gov
Identification of Gut Microbial Metabolites of Nε-Carboxymethyl-L-lysine (e.g., N-carboxymethylcadaverine)
Renal Excretion Mechanisms of Free Nε-Carboxymethyl-L-lysine (Excluding Clinical Parameters)
The kidneys are the primary organs responsible for the clearance of circulating free Nε-Carboxymethyl-L-lysine (CML). mdpi.com Intracellular breakdown of proteins modified by advanced glycation end-products (AGEs) releases AGE-free adducts, including CML, into the bloodstream. mdpi.com These low molecular weight compounds are then subject to renal excretion. mdpi.comnih.gov
Studies in rats have demonstrated that free CML is concentrated in the kidneys, suggesting that the kidneys are the target organ for its uptake. researchgate.net The process of renal clearance involves the filtration of CML from the blood in the glomeruli, followed by its excretion in the urine. mdpi.comrsc.org Research on healthy kidney donors has shown a significant decrease in the 24-hour urinary excretion rate of CML following kidney donation, highlighting the direct role of renal mass in its clearance. nih.gov Specifically, the CML excretion rate dropped by 26% after donation. nih.gov
The excretion of CML is a part of the body's natural process to eliminate structurally modified amino acid residues when cellular repair is not possible. rsc.org While the precise tubular transport mechanisms for free CML are still under detailed investigation, it is understood that AGE-free adducts are cleared from the circulation through renal processes. rsc.orgdfg.de In animal models, a significant portion of orally administered free CML is excreted through urine and feces. researchgate.net
The following table summarizes the urinary excretion rates of CML in healthy individuals and kidney transplant recipients.
| Population | Median Urinary CML Excretion Rate (μmol/24h) |
| Healthy Kidney Donors (Pre-donation) | 10.6 [6.1–18] |
| Healthy Kidney Donors (Post-donation) | 7.8 [4.9–11.9] |
| Kidney Transplant Recipients | 9.2 [6.0–12.2] |
| Data sourced from a study on urinary excretion of amino acids and their advanced glycation end-products in adult kidney transplant recipients. nih.gov |
Factors Influencing Nε-Carboxymethyl-L-lysine Turnover and Accumulation in Tissues
The turnover and accumulation of Nε-Carboxymethyl-L-lysine (CML) in various tissues are influenced by a combination of endogenous and exogenous factors. These include the rate of its formation, the efficiency of its clearance, and dietary intake. rsc.orgdfg.denih.gov
Endogenous Factors:
Aging: The process of aging is associated with a decreased turnover of long-lived proteins like collagen and elastin (B1584352) in tissues such as arteries and skin. dfg.denih.gov This reduced turnover allows for the gradual accumulation of CML on these proteins over time. nih.govmdpi.com Studies have shown that CML levels increase with age in human tissues, including cortical bone. caymanchem.comnih.gov
Metabolic Conditions: Conditions characterized by increased oxidative stress and hyperglycemia, such as diabetes, accelerate the formation of CML. nih.govmdpi.comcaymanchem.com Inefficient clearance of degraded low molecular weight AGE-rich peptides can lead to their recirculation and subsequent vascular damage. nih.gov
Protein Turnover Rate: Tissues with limited protein turnover are more susceptible to CML accumulation. mdpi.com For instance, lysine residues in proteins within the extracellular matrix can become glycated and accumulate. mdpi.com
Adipose Tissue: Obesity is linked to an accumulation of CML in adipose tissue. ahajournals.org This accumulation can contribute to inflammation within the tissue. ahajournals.org Interestingly, an inverse relationship has been observed between plasma CML levels and body fat mass, suggesting that CML is trapped in the adipose tissue, leading to lower circulating levels. ahajournals.org
Exogenous Factors:
The following table provides an overview of factors that influence CML levels in tissues.
| Factor | Effect on CML Levels | Affected Tissues/Compartments |
| Aging | Increase | Arteries, Skin, Bone, Lens Proteins nih.govcaymanchem.comnih.gov |
| Diabetes | Increase | Tissues in general, Plasma nih.govcaymanchem.comoup.com |
| Obesity | Increased accumulation in adipose tissue, decreased in plasma | Adipose Tissue, Plasma ahajournals.org |
| High Protein Turnover | Decrease | Tissues with rapid protein replacement |
| Low Protein Turnover | Increase | Extracellular Matrix, Collagen nih.govmdpi.com |
| High Dietary CML Intake | Increase | Systemic circulation, various tissues tandfonline.commdpi.com |
| High Plant-to-Animal Protein Ratio in Diet | Increase in urinary excretion | Urine rsc.org |
Strategies for Modulating Nε Carboxymethyl L Lysine Accumulation in Research Models
Inhibition of Advanced Glycation End Product Formation Pathways (General Focus)
The formation of CML is a complex process involving the non-enzymatic reaction of carbohydrates with proteins, lipids, or nucleic acids, followed by oxidative modifications. caymanchem.comcaymanchem.com Interventions targeting these pathways are a key area of research for reducing CML levels.
Antioxidant Interventions Affecting Nε-Carboxymethyl-L-lysine Levels
Oxidative stress is a critical factor in the conversion of early glycation products to CML. Therefore, antioxidant interventions have been investigated for their potential to lower CML accumulation. mdpi.comnih.gov Natural antioxidants, such as vitamin C and quercetin (B1663063), have demonstrated the ability to hinder the formation of AGEs in laboratory studies. healthline.com Similarly, plant-derived phenols like curcumin (B1669340) and resveratrol (B1683913) have been shown in animal studies to lessen the negative health impacts of AGEs. healthline.com
In vitro studies have shown that antioxidants can suppress the generation of CML. nih.gov For instance, N-acetylcysteine (NAC), an antioxidant, was found to reduce CML formation from proteins in a high-glucose environment designed to mimic peritoneal dialysis solutions. nih.gov While NAC did not affect the levels of early glycation products, it significantly lowered the generation of CML over a 16-week period. nih.gov This suggests that antioxidants specifically target the oxidative step in CML formation.
Research has also explored the effects of various plant-derived antioxidants. Phenolic compounds found in spices and herbs are recognized for their strong antioxidant properties and their ability to inhibit AGE formation. mdpi.com For example, extracts from star anise, cinnamon, allspice, and cloves have shown potent inhibition of AGE formation in a bovine serum albumin-methylglyoxal (BSA-MGO) assay. mdpi.com The inhibitory capacity of these spice extracts is highly correlated with their total phenolic content. mdpi.com Flavonoids, a class of polyphenols, are particularly effective due to their ability to scavenge free radicals and chelate metal ions. rsc.orgresearchgate.net Studies using rutin (B1680289) and quercetin have shown they inhibit CML formation at various stages of the glycation process. mdpi.com
| Antioxidant Agent | Research Model/System | Key Findings |
| N-acetylcysteine (NAC) | In vitro (Bovine serum albumin/type I collagen in high glucose solution) | Suppressed the generation of CML over 16 weeks without affecting early glycation products. nih.gov |
| Vitamin C, Quercetin | Laboratory studies | Hindered the formation of advanced glycation end products. healthline.com |
| Curcumin, Resveratrol | Animal studies | Reduced the negative health effects associated with AGEs. healthline.com |
| Spice Extracts (Star anise, Cinnamon, Allspice, Cloves) | In vitro (Bovine serum albumin-methylglyoxal assay) | Demonstrated potent inhibition of AGE formation, with effectiveness correlated to total phenolic content. mdpi.com |
| Rutin, Quercetin | Saccharide-lysine model systems | Inhibited CML formation at multiple stages of the glycation process. mdpi.comnih.gov |
| Catechins (EGC, EGCG, EC, ECG) | Glycated myofibrillar protein model | Demonstrated inhibitory effects on the formation of CML. researchgate.net |
Scavengers of Dicarbonyl Compounds (e.g., Aminoguanidine (B1677879) analogs)
Dicarbonyl compounds, such as glyoxal (B1671930) and methylglyoxal (B44143), are highly reactive intermediates in the formation of CML. nih.govportlandpress.com Scavenging these compounds is a direct strategy to prevent their reaction with proteins and subsequent CML formation. Aminoguanidine has been a prototypic inhibitor of AGE formation, acting in part by trapping these dicarbonyl precursors. nih.govnih.gov
In an in vitro model of hepatic steatosis, both pyridoxamine (B1203002) and aminoguanidine were shown to inhibit the endogenous formation of CML in hepatocytes. nih.gov This inhibition was associated with a decrease in the expression of inflammatory markers that are typically induced by CML. nih.gov Similarly, in cultured human skin cells, the dicarbonyl scavenger D-penicillamine prevented the accumulation of CML in histones and subsequent DNA damage caused by glyoxal and methylglyoxal. nih.gov
However, the in vivo efficacy of aminoguanidine in preventing CML accumulation has yielded mixed results. In a study on streptozotocin-diabetic rats, aminoguanidine administration significantly reduced albuminuria, a complication of diabetes. nih.gov Surprisingly, it did not inhibit the increase in CML levels in skin collagen. nih.gov This suggests that the therapeutic benefits of aminoguanidine observed in this model may not be solely due to the inhibition of AGE formation. nih.gov Another study in diabetic rats showed that aminoguanidine hydrochloride administration did reduce CML levels in the serum and kidney. researchgate.net These contrasting findings highlight the complexity of CML formation and the action of its inhibitors in different biological contexts.
| Dicarbonyl Scavenger | Research Model/System | Key Findings |
| Aminoguanidine, Pyridoxamine | In vitro (Hepatocyte cell lines) | Inhibited endogenous CML formation and the expression of CML-induced inflammatory markers. nih.gov |
| D-penicillamine | In vitro (Cultured human skin cells) | Prevented the accumulation of CML in histones and DNA damage caused by dicarbonyl stress. nih.gov |
| Aminoguanidine | In vivo (Streptozotocin-diabetic rats) | Reduced albuminuria but failed to inhibit the increase of CML in skin collagen. nih.gov |
| Aminoguanidine Hydrochloride | In vivo (Type 2 diabetic rats) | Reduced CML levels in the serum and kidney. researchgate.net |
Modulation of Receptor for Advanced Glycation End Products (RAGE) Activity
The interaction of CML with its primary receptor, the Receptor for Advanced Glycation End Products (RAGE), triggers a cascade of downstream signaling pathways that contribute to inflammation and cellular damage. caymanchem.comcaymanchem.comnih.gov Therefore, modulating RAGE activity presents a therapeutic target to mitigate the detrimental effects of CML.
Soluble RAGE and Decoy Receptor Strategies
A naturally occurring strategy to counteract RAGE signaling is through soluble forms of the receptor, such as soluble RAGE (sRAGE). nih.gov sRAGE acts as a decoy receptor by binding to RAGE ligands like CML in the circulation, thereby preventing them from interacting with the full-length, membrane-bound RAGE and initiating signaling. nih.govmdpi.com Truncation of the membrane-bound RAGE produces a soluble protein that can bind CML and reduce signaling. caymanchem.comcaymanchem.com This has led to the exploration of sRAGE as a therapeutic agent. Higher levels of sRAGE are generally considered protective against the pro-inflammatory effects of CML and other RAGE ligands. nih.gov
Pharmacological Inhibition of RAGE Signaling Pathways (Pre-clinical Research)
Pre-clinical research has focused on developing pharmacological inhibitors that target the RAGE signaling pathway. nih.govresearchgate.net These strategies include the use of small molecule inhibitors and anti-RAGE antibodies.
In mouse models of Alzheimer's disease, pharmacological inhibition of RAGE with specific antagonists like TTP488 and FPS-ZM1 has been shown to reduce neuroinflammation and improve behavioral performance. nih.gov In the context of cancer research, targeting RAGE has shown promise in preclinical models for decreasing tumor growth and metastasis. nih.govresearchgate.net For instance, an anti-RAGE neutralizing antibody was effective in reducing CML-induced signaling through the ERK and NF-κB pathways, as well as cell mobility and cancer stem cell properties in osteosarcoma cells. nih.gov Similarly, blocking RAGE in macrophages significantly inhibited CML-induced lipid uptake. wjgnet.com These findings underscore the potential of RAGE inhibition as a strategy to counteract the pathological consequences of CML accumulation.
| Inhibition Strategy | Research Model/System | Key Findings |
| TTP488, FPS-ZM1 (RAGE antagonists) | In vivo (Alzheimer's disease mouse models) | Reduced neuroinflammation and improved behavioral outcomes. nih.gov |
| Anti-RAGE antibody | In vitro (Osteosarcoma cell lines) | Reduced CML-induced ERK and NF-κB signaling, cell mobility, and cancer stem cell properties. nih.gov |
| Anti-RAGE antibody | In vitro (Macrophages) | Significantly inhibited CML-induced lipid uptake. wjgnet.com |
Dietary Interventions and Nε-Carboxymethyl-L-lysine Precursor Reduction (Research Context)
Research has shown that a diet rich in antioxidant-containing foods like colorful fruits, vegetables, herbs, and spices may help protect against the damaging effects of AGEs. healthline.com Intervention studies have demonstrated a correlation between dietary AGE intake and serum AGE levels. mdpi.com For example, a study involving a low-AGE diet showed that changes in serum CML were significantly correlated with changes in dietary AGE intake. mdpi.com Similarly, infants fed formulas with higher CML content than human breast milk exhibited higher levels of CML in their blood and urine. mdpi.com
The composition of the diet also plays a role. In a study of healthy subjects, the urinary concentrations of CML and its metabolites were positively correlated with the dietary plant-to-animal protein ratio. rsc.org Conversely, the intake of meat products was negatively correlated with the urinary excretion of CML and one of its metabolites. rsc.org This suggests that dietary patterns can influence the metabolism and excretion of CML. Reducing the intake of foods high in CML precursors, which are formed during the Maillard reaction in food processing, is another approach. dfg.de However, the use of additives to inhibit CML formation in food production is limited by concerns about cost and safety. nih.gov
| Dietary Intervention | Study Population/Model | Key Findings |
| Low-AGE diet | Human intervention study | Changes in serum CML levels correlated with changes in dietary AGE intake. mdpi.com |
| Infant feeding | Human infants | Infants fed high-CML formula had higher blood and urine CML levels than breast-fed infants. mdpi.com |
| Habitual diet analysis | Healthy human subjects | Urinary CML levels were positively correlated with the plant-to-animal protein ratio and negatively with meat product intake. rsc.org |
Impact of Food Processing Methods on Nε-Carboxymethyl-L-lysine Formation
The formation and accumulation of Nε-Carboxymethyl-L-lysine (CML) in food are significantly influenced by processing methods, particularly those involving heat. sciopen.com The concentration of CML generally increases with higher temperatures and longer processing times. hep.com.cn Foods rich in protein and fat, such as those of animal origin, are especially prone to CML formation during heat treatment and storage. nih.gov
Thermal processing methods have a direct impact on CML levels. High-temperature cooking methods like frying, roasting, and sterilizing tend to generate higher amounts of CML compared to lower-temperature methods such as boiling, steaming, and sous vide. hep.com.cnresearchgate.net For instance, a study on ground beef found that frying resulted in more than double the CML content compared to boiling the same meat. hep.com.cn Similarly, research on Pacific oysters demonstrated that sterilizing in oil at 121°C led to a substantial increase in CML, while sous vide treatment at 70°C resulted in significantly lower levels. researchgate.net The levels of CML in steamed, boiled, and sous-vide treated oysters for 15 minutes increased by 3.7, 2.6, and 3.6 times respectively, compared to raw oysters. researchgate.net In contrast, sterilizing in oil for 30 minutes increased CML levels by over 30 times. researchgate.net
The cooking method's influence is also evident in other food types. In sausages, CML content increased moderately during drying but rose rapidly during baking and steaming stages as temperatures approached 100°C. mdpi.com Microwave heating has also been shown to significantly promote CML formation, with the extent depending on the temperature, time, and type of saccharide present. researchgate.net
Drying and storage conditions also play a crucial role. Drum-dried skim milk powder exhibits higher CML levels compared to spray-dried and freeze-dried versions. nih.gov Storage at elevated temperatures and humidity further accelerates CML formation in milk powders. nih.govscispace.com The formation of CML is positively correlated with fat content and negatively correlated with moisture content, highlighting the role of lipid oxidation in the process. researchgate.netnih.gov
Table 1: Effect of Food Processing Methods on Nε-Carboxymethyl-L-lysine (CML) Formation
| Food Matrix | Processing Method | Key Findings on CML Formation | Reference |
|---|---|---|---|
| Ground Beef | Frying vs. Boiling | Fried meat contained more than double the CML (11.2 mg/kg) compared to boiled meat (5.02 mg/kg). | hep.com.cn |
| Pacific Oyster | Sterilizing (in oil) vs. Sous Vide | Sterilizing at 121°C for 30 min increased CML by 30.3 times; Sous vide at 70°C for 15 min increased CML by 3.6 times. | researchgate.net |
| Sausages | Baking and Steaming | CML content increased rapidly during baking and steaming stages, from ~4.5 µg/g in raw samples to over 10 µg/g. | mdpi.com |
| Saccharide-Lysine Model | Microwave Heating | Promoted CML formation, which increased with temperature (60°C to 140°C) and time. Reactivity order: Lactose (B1674315) > Glucose > Sucrose (B13894). | researchgate.net |
| Skim Milk Powder | Drying Method (Drum vs. Spray vs. Freeze) | Drum-dried powder consistently showed higher CML levels than spray-dried and freeze-dried powders during storage. | nih.gov |
| Almonds | Roasting | Roasting significantly increased total CML levels by 186%. | hep.com.cn |
| Ground Pork | Commercial Sterilization | Sterilization significantly increased protein-bound CML levels. | mdpi.com |
Role of Dietary Components (e.g., Polyphenols, Vitamins) on Nε-Carboxymethyl-L-lysine Formation/Degradation
Certain dietary components, particularly polyphenols and some vitamins, can modulate the formation of Nε-Carboxymethyl-L-lysine (CML) in research models. mdpi.commdpi.com The primary mechanisms behind this inhibition involve antioxidant activity and the trapping of reactive dicarbonyl compounds like glyoxal (GO) and methylglyoxal (MGO), which are key precursors to CML. hep.com.cnresearchgate.net
Polyphenols, a diverse group of plant compounds, have demonstrated significant inhibitory effects on CML formation. hep.com.cn Flavonoids such as quercetin, rutin, catechin, and epicatechin have been shown to be effective. hep.com.cnnih.gov For example, in a biscuit model, quercetin was particularly effective at inhibiting the formation of reactive carbonyl species. hep.com.cn In a bread model system, the addition of phenolic compounds like caffeic acid, catechin, and gallic acid at a concentration of 1 g/kg of flour led to a significant CML reduction ranging from 31.8% to 87.6%. hep.com.cn Plant extracts rich in polyphenols, such as those from grape seed, guava leaf, and litchi seed, have also been found to decrease CML levels in various food models. hep.com.cnmdpi.comfrontiersin.org The inhibitory action is often dose-dependent. frontiersin.org The mechanisms include scavenging free radicals, trapping dicarbonyl intermediates, and binding to protein lysine (B10760008) residues, thereby preventing them from participating in the Maillard reaction. mdpi.comresearchgate.netnih.gov
The role of vitamins in CML modulation is more complex. Thiamin (Vitamin B1) has been shown to inhibit CML formation in a concentration-dependent manner in a microwave-heated saccharide-lysine model system. mdpi.comnih.gov However, the effects of ascorbic acid (Vitamin C) are contradictory. Some studies report an inhibitory effect; for instance, L-ascorbic acid suppressed CML formation by 20.36% in roasted eel. mdpi.com Conversely, other research suggests that ascorbic acid can act as a precursor for CML due to its ability to oxidize and form reactive carbonyls, potentially increasing CML levels under certain conditions. mdpi.comacs.org Encapsulating ascorbic acid to control its release has been shown to reduce CML formation in UHT milk by up to 53%. researchgate.netrsc.org Tocopherol (Vitamin E) was found to have no significant inhibitory effect on CML formation in one microwave-heated model system. mdpi.comnih.gov
Table 2: Influence of Dietary Components on Nε-Carboxymethyl-L-lysine (CML) Formation
| Dietary Component | Example Compound/Source | Effect on CML Formation | Proposed Mechanism of Action | Reference |
|---|---|---|---|---|
| Polyphenols (Flavonoids) | Quercetin, Rutin | Inhibition | Trapping of reactive dicarbonyls (GO, MGO), antioxidant activity. | hep.com.cnmdpi.comnih.gov |
| Polyphenols (Phenolic Acids) | Gallic Acid, Caffeic Acid | Inhibition | Antioxidant activity, trapping of dicarbonyls. Reduced CML by 31.8%-87.6% in a bread model. | hep.com.cn |
| Polyphenols (Plant Extracts) | Grape Seed Extract, Guava Leaf Polyphenols | Inhibition | Scavenging free radicals, trapping dicarbonyls, binding to proteins. | hep.com.cnmdpi.com |
| Vitamins | Thiamin (Vitamin B1) | Inhibition | Inhibitory effect was concentration-dependent in a model system. | mdpi.comnih.gov |
| Vitamins | Ascorbic Acid (Vitamin C) | Contradictory (Inhibition or Promotion) | Can act as an antioxidant inhibitor or as a precursor by oxidizing to form reactive carbonyls. | mdpi.commdpi.com |
| Vitamins | Tocopherol (Vitamin E) | No significant effect | Showed little to no inhibition in a microwave-heated model system. | mdpi.comnih.gov |
Future Directions and Emerging Research Avenues for Nε Carboxymethyl L Lysine
Systems Biology Approaches to Nε-Carboxymethyl-L-lysine-Related Biological Networks
Systems biology offers a powerful lens through which to understand the complex and interconnected roles of Nε-Carboxymethyl-L-lysine (CML) in biological systems. By integrating high-throughput data from genomics, proteomics, and metabolomics, researchers can construct comprehensive models of the biological networks perturbed by CML. This approach moves beyond the study of individual components to a more holistic understanding of how CML influences cellular processes, signaling pathways, and ultimately, disease pathogenesis.
One key application of systems biology is in the elucidation of the CML interactome. Large-scale proteomic studies can identify proteins that are post-translationally modified by CML, as well as proteins that bind to CML-modified proteins. This information can then be used to build protein-protein interaction networks, revealing hubs and modules that are central to the CML response. For instance, such analyses could uncover novel connections between CML and pathways not traditionally associated with advanced glycation end products (AGEs), such as DNA repair or RNA processing.
Furthermore, integrating transcriptomic and metabolomic data can provide a more dynamic view of the cellular response to CML. By examining changes in gene expression and metabolite levels in the presence of CML, researchers can identify key regulatory nodes and feedback loops. This multi-omics approach can help to unravel the complex interplay between CML, oxidative stress, and inflammation, and how these processes contribute to the development of chronic diseases like diabetes and atherosclerosis.
Computational Modeling and Simulation of Nε-Carboxymethyl-L-lysine Formation and Interactions
Computational modeling and simulation are becoming indispensable tools for investigating the formation and biological interactions of Nε-Carboxymethyl-L-lysine (CML) at a molecular level. These approaches allow researchers to explore complex chemical reactions and binding events that are difficult to study experimentally.
Mathematical models have been developed to describe the kinetics of CML generation from the Maillard reaction between glucose and proteins like collagen. researchgate.net These models can incorporate various reaction pathways, including the degradation of the Amadori product and the reaction of lysine (B10760008) with glyoxal (B1671930). researchgate.net By fitting the model to experimental data, researchers can estimate the relative contributions of different pathways to CML formation under various conditions, such as different concentrations of glucose and phosphate. researchgate.net Simulations based on these models can also predict the effectiveness of inhibitors, like aminoguanidine (B1677879), in blocking specific CML formation routes. researchgate.net
Molecular dynamics simulations can provide detailed insights into the interactions between CML-modified proteins and their receptors, such as the Receptor for Advanced Glycation End Products (RAGE). These simulations can reveal the specific amino acid residues and molecular forces that govern the binding affinity and specificity of these interactions. For example, simulations can help to understand how the presence of CML modifications alters the conformation and dynamics of a protein, thereby affecting its ability to bind to RAGE and trigger downstream signaling pathways. This knowledge is crucial for the rational design of molecules that can modulate these interactions for therapeutic purposes.
Development of Advanced Imaging Techniques for In Vivo Nε-Carboxymethyl-L-lysine Detection (Research Tools)
The ability to visualize and quantify Nε-Carboxymethyl-L-lysine (CML) in living organisms is crucial for understanding its role in health and disease. The development of advanced in vivo imaging techniques is a key area of research, providing powerful tools to study the dynamics of CML accumulation and its pathological consequences.
One promising approach is the use of multimodal nanoparticle-based imaging agents. thno.orgnih.gov These nanoparticles can be engineered to specifically target CML or its receptor, RAGE. thno.orgnih.gov For example, a multimodal tracer has been developed using a polyamidoamine (PAMAM) dendrimer conjugated with both a fluorescent dye (rhodamine) for optical imaging and a chelator for a positron-emitting radionuclide like copper-64 for Positron Emission Tomography (PET) imaging. thno.orgnih.gov This allows for both high-resolution imaging in tissue samples and quantitative whole-body imaging in vivo. thno.org Such agents have been used to image RAGE expression in a mouse model of peripheral arterial disease, demonstrating their potential for monitoring disease progression and response to therapy. thno.org
Another emerging technique is in vivo confocal Raman spectroscopy. spiedigitallibrary.orgresearchgate.net This non-invasive optical technique can detect the vibrational signatures of molecules in the skin. spiedigitallibrary.org By analyzing the Raman spectra, it is possible to identify and quantify the presence of specific AGEs, including CML. spiedigitallibrary.orgresearchgate.net This method has been used to detect CML in the stratum corneum of human skin and to compare its levels between healthy individuals and those with diabetes. spiedigitallibrary.orgresearchgate.net The development of such non-invasive techniques holds great promise for clinical applications, allowing for the early detection and monitoring of AGE-related pathologies.
| Research Tool | Description | Application |
| Multimodal Nanoparticles | Engineered nanoparticles carrying both fluorescent and radioactive labels that can target CML or its receptors. thno.orgnih.gov | In vivo imaging of CML distribution and receptor expression in animal models of disease. thno.org |
| Confocal Raman Spectroscopy | A non-invasive optical technique that detects the unique vibrational signatures of molecules. spiedigitallibrary.orgresearchgate.net | In vivo detection and quantification of CML in human skin for clinical monitoring. spiedigitallibrary.orgresearchgate.net |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | A highly selective and sensitive analytical method for quantifying AGEs in biological samples. acs.orgacs.orgnih.gov | Used to measure levels of CML and other AGEs in plasma and other tissues for research and diagnostic purposes. acs.orgacs.orgnih.gov |
Identification of Novel Nε-Carboxymethyl-L-lysine-Interacting Proteins and Pathways
Identifying the full spectrum of proteins and signaling pathways that interact with Nε-Carboxymethyl-L-lysine (CML) is essential for a complete understanding of its biological functions. While the interaction of CML with the Receptor for Advanced Glycation End Products (RAGE) is well-established, recent studies suggest that CML may interact with a broader range of proteins, thereby influencing a variety of cellular processes. wjgnet.comnih.gov
Proteomics-based approaches are powerful tools for discovering novel CML-interacting proteins. Techniques such as co-immunoprecipitation followed by mass spectrometry can be used to identify proteins that bind to CML-modified proteins in a cellular context. For example, recent research has identified Cluster of Differentiation 36 (CD36) as a novel receptor for CML on macrophages. wjgnet.comnih.gov This study demonstrated that CML can bind to both RAGE and CD36, and that this interaction promotes lipid uptake by macrophages, a key event in the development of atherosclerosis. wjgnet.comnih.gov
The identification of novel interacting partners like CD36 opens up new avenues for research into the pathological roles of CML. It suggests that CML may contribute to disease through multiple receptor-mediated pathways. Further studies are needed to identify other CML-interacting proteins and to elucidate the downstream signaling pathways that are activated by these interactions. This knowledge will be crucial for developing targeted therapies that can block the detrimental effects of CML.
| Interacting Protein | Cellular Function | Implication of Interaction with CML |
| Receptor for Advanced Glycation End Products (RAGE) | Pro-inflammatory signaling, cell migration, proliferation. nih.govnih.gov | Activation of RAGE by CML can promote inflammation, cancer metastasis, and other pathological processes. nih.govnih.gov |
| Cluster of Differentiation 36 (CD36) | Fatty acid transport, lipid uptake, immune response. wjgnet.comnih.gov | CML binding to CD36 promotes lipid uptake in macrophages, contributing to foam cell formation and atherosclerosis. wjgnet.comnih.gov |
| Ubiquitin-Specific Protease 10 (USP10) | Deubiquitinating enzyme involved in protein stability and signaling. bohrium.com | CML has been shown to downregulate USP10 expression, which may contribute to vascular calcification in diabetes. bohrium.com |
Designing of Targeted Nε-Carboxymethyl-L-lysine Modulators for Pre-clinical Development (Conceptual Framework)
The development of therapeutic agents that can specifically modulate the formation or biological activities of Nε-Carboxymethyl-L-lysine (CML) represents a promising strategy for the treatment of AGE-related diseases. The design of such modulators requires a deep understanding of the chemical and biological pathways involving CML.
One conceptual approach is to develop inhibitors of CML formation. This could involve small molecules that scavenge the reactive carbonyl species, such as glyoxal, that are precursors to CML. researchgate.net Alternatively, inhibitors could be designed to block the specific enzymatic or oxidative reactions that lead to CML formation. rsc.org The effectiveness of such inhibitors could be evaluated in vitro using model systems and then tested in animal models of disease. mdpi.commdpi.com
Another strategy is to develop antagonists that block the interaction of CML with its receptors, such as RAGE and CD36. wjgnet.comnih.govnih.gov This could involve small molecules, peptides, or antibodies that bind to the CML-binding site on the receptor, thereby preventing CML from activating downstream signaling pathways. The design of such antagonists could be guided by computational modeling and structural studies of the CML-receptor complexes.
Finally, a third approach could focus on enhancing the clearance of CML from the body. This might involve developing agents that promote the degradation of CML-modified proteins or that facilitate the excretion of CML. acs.org The development of such modulators is still in the conceptual stage but holds significant potential for future therapeutic interventions.
Q & A
Q. How do advanced glycation inhibitors (e.g., aminoguanidine) affect CML accumulation in longitudinal studies, and how should confounding variables be controlled?
- Methodology : Use randomized controlled trial (RCT) designs with placebo arms and pre-defined endpoints (e.g., CML levels at 6/12/24 months). Control for dietary AGE intake via food-frequency questionnaires and measure baseline CML to account for inter-individual variability. Employ mixed-effects models to handle missing data in longitudinal cohorts .
Data Interpretation and Validation
Q. What criteria should guide the selection of reference ranges for CML in clinical research, given variability across populations?
- Methodology : Establish population-specific reference ranges using percentile-based thresholds (e.g., 95th percentile in healthy cohorts). Stratify by age, renal function, and glycemic status. Cross-reference with databases like the AGE Reader cohort studies to ensure external validity .
Q. How can researchers address discrepancies in CML quantification between immunoassays and mass spectrometry?
- Methodology : Perform method-comparison studies using Bland-Altman plots and Deming regression. Characterize antibody cross-reactivity via Western blotting with purified AGEs. Report results following ISO 15193 guidelines for clinical chemistry assays .
Experimental Design Considerations
Q. What are the optimal time points for assessing CML accumulation in chronic disease models (e.g., diabetic nephropathy)?
Q. How should researchers control for dietary CML intake in interventional studies targeting endogenous AGE formation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
